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  • Product: N,5-dimethyl-1H-pyrazol-3-amine
  • CAS: 73844-02-7

Core Science & Biosynthesis

Foundational

N,5-Dimethyl-1H-pyrazol-3-amine: A Comprehensive Technical Guide on Regioselective Synthesis and Applications

Executive Summary N,5-dimethyl-1H-pyrazol-3-amine (CAS: 73844-02-7) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Pyrazole cores are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,5-dimethyl-1H-pyrazol-3-amine (CAS: 73844-02-7) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Pyrazole cores are ubiquitous in FDA-approved drugs due to their robust stability and ability to act as both hydrogen bond donors and acceptors. The specific substitution pattern of the N,5-dimethyl variant provides a unique steric and electronic profile, making it an ideal precursor for the synthesis of kinase hinge-binders and covalent viral protease inhibitors.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, details a self-validating, regioselective de novo synthetic protocol, and explores its downstream applications in modern drug discovery.

Physicochemical and Structural Properties

Understanding the fundamental properties of N,5-dimethyl-1H-pyrazol-3-amine is critical for predicting its behavior in organic synthesis and biological systems. The presence of the exocyclic secondary amine alongside the tautomeric pyrazole ring nitrogens creates a complex nucleophilic landscape.

PropertyValueSource
IUPAC Name N,5-dimethyl-1H-pyrazol-3-amine1
CAS Number 73844-02-72
Molecular Formula C5H9N31
Molecular Weight 111.15 g/mol 1
XLogP3 0.91
Topological Polar Surface Area 40.7 Ų1
Hydrogen Bond Donors 2 (Exocyclic NH, Ring NH)1
Hydrogen Bond Acceptors 2 (Ring N, Exocyclic N)1
Physical Form Viscous Liquid / Low-Melting Solid2

Mechanistic Synthesis Pathways

The Challenge of Regioselectivity

A common pitfall in the synthesis of N-alkyl pyrazolamines is attempting the direct alkylation of 5-methyl-1H-pyrazol-3-amine with methyl iodide. Because the lone pair on the exocyclic amine is delocalized into the electron-deficient pyrazole ring via resonance, the ring nitrogens (N1 and N2) are significantly more nucleophilic than the exocyclic nitrogen. Consequently, direct methylation yields a complex, difficult-to-separate mixture of N1-methyl, N2-methyl, and exocyclic N-methyl derivatives 3.

The De Novo Solution

To achieve absolute regioselectivity, a de novo cyclocondensation approach is required. By pre-installing the methyl group on an acyclic enamine precursor—specifically 3-(methylamino)but-2-enenitrile—and subsequently cyclizing it with hydrazine hydrate, the pyrazole ring is constructed around the secondary amine. This guarantees that the methyl group is exclusively localized on the exocyclic nitrogen.

SynthesisLogic A 3-Oxobutanenitrile (Cyanoacetone) C 3-(Methylamino)but-2-enenitrile (Enamine Intermediate) A->C Methylamine / AcOH (0 °C to RT) E N,5-Dimethyl-1H-pyrazol-3-amine (Target Scaffold) C->E Hydrazine Hydrate (Regioselective Cyclization) F 5-Methyl-1H-pyrazol-3-amine (Alternative Starting) H Mixture of N1-methyl & N-methyl pyrazoles F->H Methyl Iodide / Base (Poor Selectivity) H->E Chromatographic Separation (Low Yield)

Regioselective de novo synthesis vs. direct methylation of pyrazolamines.

Experimental Protocols: Regioselective Synthesis

The following self-validating protocol details the two-phase synthesis of N,5-dimethyl-1H-pyrazol-3-amine.

Phase 1: Preparation of 3-(Methylamino)but-2-enenitrile

Causality & Logic: Acetic acid is utilized to protonate the carbonyl oxygen of 3-oxobutanenitrile, enhancing its electrophilicity for nucleophilic attack by methylamine. Strict temperature control (0 °C) is maintained during the addition to prevent the exothermic degradation and base-catalyzed polymerization of the highly reactive nitrile group.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-oxobutanenitrile (83.1 g, 1.0 mol) in 200 mL of anhydrous ethanol.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add methylamine (33% wt in absolute ethanol, 113 g, 1.2 mol) dropwise over 45 minutes.

  • Catalysis & Stirring: Add 2.0 mL of glacial acetic acid. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Dichloromethane:Methanol, 9:1). The complete disappearance of the 3-oxobutanenitrile spot validates the end of Phase 1.

  • Workup: Concentrate the mixture under reduced pressure to yield crude 3-(methylamino)but-2-enenitrile as a yellow oil. Proceed immediately to Phase 2 to prevent intermediate degradation.

Phase 2: Cyclocondensation with Hydrazine

Causality & Logic: Hydrazine acts as a potent bis-nucleophile. The more nucleophilic, unhindered terminal nitrogen of hydrazine attacks the nitrile carbon first, forming an amidrazone intermediate. Subsequent intramolecular cyclization at the β -carbon eliminates water, finalizing the aromatic pyrazole system.

  • Reaction Setup: Dissolve the crude 3-(methylamino)but-2-enenitrile in 250 mL of ethanol.

  • Hydrazine Addition: Cool the mixture to 0 °C. Cautiously add hydrazine hydrate (64% hydrazine, 75 g, 1.5 mol) dropwise over 30 minutes. (Note: Hydrazine is highly toxic; perform strictly in a fume hood).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Extract the residue with ethyl acetate (3 x 150 mL) and wash with brine (100 mL).

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

    • LC-MS Validation: Confirm product identity by observing the [M+H]+ peak at m/z 112.1.

    • NMR Validation: 1H NMR (DMSO-d6) should show a characteristic pyrazole C4-H singlet at ~5.15 ppm.

Reactivity and Downstream Applications

N,5-dimethyl-1H-pyrazol-3-amine serves as a privileged scaffold in modern drug discovery. The exocyclic secondary amine can be readily derivatized into reverse amides or sulfamates, while the pyrazole nitrogen can participate in Buchwald-Hartwig cross-coupling or SNAr reactions.

Recently, this specific scaffold has gained prominence in the development of direct-acting pan-alphavirus drugs. When the exocyclic amine is coupled with sulfamoyl chlorides, the resulting N-alkyl sulfamates act as highly potent covalent inhibitors of the alphavirus nsP2 cysteine protease. Unlike traditional vinyl sulfone inhibitors, these sulfamate acetamides exhibit significantly lower reactivity toward off-target glutathione (GSH), thereby drastically improving their proteome-wide selectivity and safety profiles 3.

ApplicationWorkflow Core N,5-Dimethyl-1H-pyrazol-3-amine (Core Scaffold) Amidation Sulfamoylation (Electrophile Coupling) Core->Amidation Sulfamoyl Chlorides CrossCoupling Buchwald-Hartwig / SNAr (N1 or Exocyclic N) Core->CrossCoupling Aryl Halides InhibitorB nsP2 Cysteine Protease Inhibitors (Antiviral) Amidation->InhibitorB Covalent Binding InhibitorA Kinase Inhibitors (Hinge Binders) CrossCoupling->InhibitorA ATP Competition

Downstream derivatization of the pyrazole core for targeted drug discovery.

References

  • National Center for Biotechnology Information. "N,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 12580406". PubChem Database. Available at:[Link]

  • Ghoshal, A., et al. "N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide for the Initial Bioactivity Investigation of N,5-dimethyl-1H-pyrazol-3-amine

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery. Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically approved drugs.[1][2] The broad spectrum of pharmacological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects, underscores the immense potential held within this chemical scaffold.[3][4][5] This guide focuses on a specific, yet under-explored member of this family: N,5-dimethyl-1H-pyrazol-3-amine. While the bioactivity of many pyrazole derivatives is well-documented, that of N,5-dimethyl-1H-pyrazol-3-amine remains largely uncharacterized. This document provides a comprehensive roadmap for the initial investigation of its biological potential, designed for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, providing not just protocols, but the strategic reasoning behind each experimental choice.

Compound Profile: N,5-dimethyl-1H-pyrazol-3-amine

A thorough understanding of the subject molecule is the foundation of any robust biological investigation.

PropertyValueSource
IUPAC Name N,5-dimethyl-1H-pyrazol-3-aminePubChem[6]
Molecular Formula C5H9N3PubChem[6][7]
Molecular Weight 111.15 g/mol PubChem[6][7]
CAS Number 73844-02-7PubChem[6]
Canonical SMILES CN1N=C(C=C1C)NPubChem[6]
Physical Form Solid (predicted)CymitQuimica[8]
Purity ≥97% (typical commercial)CymitQuimica[8]

Synthesis and Characterization:

The most common synthetic route to N,5-dimethyl-1H-pyrazol-3-amine involves the condensation of a β-ketonitrile with methylhydrazine.[9] An alternative approach is the N-methylation of 5-methyl-1H-pyrazol-3-amine.[9] Prior to any biological evaluation, it is imperative to confirm the identity and purity of the compound. This should be achieved using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

A Strategic Workflow for Bioactivity Screening

Given the diverse activities of pyrazole derivatives, a tiered screening approach is recommended. This allows for a broad initial assessment, followed by more focused investigations based on preliminary findings.

Bioactivity Screening Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Based on Tier 1 Hits) A Antioxidant Activity (DPPH Assay) D Anti-inflammatory Activity (NO Inhibition in Macrophages) A->D If antioxidant activity is observed B Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) E Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) B->E If selective cytotoxicity is observed C Antimicrobial Activity (Broth Microdilution) C->E If antimicrobial activity is observed Secondary Screening Pathways cluster_0 Primary Hit cluster_1 Potential Secondary Assays Hit Positive Result in Tier 1 Screening AntiInflam Anti-inflammatory: NO, PGE2, Cytokine Assays Hit->AntiInflam If Antioxidant Activity Apoptosis Anticancer: Apoptosis vs. Necrosis, Cell Cycle Analysis Hit->Apoptosis If Selective Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., COX, Kinases) Hit->Enzyme Hypothesis-driven based on structural similarity

Figure 2: Potential secondary screening pathways based on initial findings.

Anti-inflammatory Activity

Rationale: A significant number of pyrazole-containing drugs are nonsteroidal anti-inflammatory drugs (NSAIDs). [1]If the compound exhibits antioxidant activity, it is plausible that it may also possess anti-inflammatory properties, as oxidative stress is closely linked to inflammation. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory potential.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed cells into a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of N,5-dimethyl-1H-pyrazol-3-amine for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

Data Interpretation and Future Directions

The initial bioactivity screening will generate a wealth of data that will guide the subsequent stages of research.

  • Potency and Selectivity: The IC50 and MIC values will provide a measure of the compound's potency. Comparing the cytotoxicity against cancerous and non-cancerous cell lines will indicate its selectivity.

  • Structure-Activity Relationships (SAR): The data generated for N,5-dimethyl-1H-pyrazol-3-amine can be compared with publicly available data for other pyrazole derivatives to begin to understand the contribution of the N-methyl, 5-methyl, and 3-amino groups to its biological activity.

  • Hypothesis Generation: The results of the primary screening will form the basis for hypotheses about the compound's mechanism of action, which can then be tested in more advanced in vitro and in vivo models.

This in-depth technical guide provides a robust framework for the initial investigation of the bioactivity of N,5-dimethyl-1H-pyrazol-3-amine. By following a logical, tiered approach and employing validated protocols, researchers can efficiently and effectively uncover the therapeutic potential of this promising pyrazole derivative.

References

  • Current status of pyrazole and its biological activities. [PMC][Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [MDPI][Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [ResearchGate][Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [PMC][Link]

  • Review on Biological Activities of Pyrazole Derivatives. [Journal of Chemical Health Risks][Link]

  • N,5-dimethyl-1H-pyrazol-3-amine. [PubChem][Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [The Journal of Organic Chemistry][Link]

  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. [ResearchGate][Link]

  • 1,5-dimethyl-1H-pyrazol-3-amine. [PubChem][Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N,5-Dimethyl-1H-pyrazol-3-amine as a Divergent Building Block for Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

N,5-dimethyl-1H-pyrazol-3-amine (CAS: 73844-02-7; Formula: C₅H₉N₃) is a highly versatile, bi-functional nitrogenous building block widely utilized in organic synthesis and medicinal chemistry[1]. Fused pyrazoles synthesized from this precursor—particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines—are recognized as privileged pharmacophores[2]. These scaffolds are integral to the design of numerous bioactive molecules, including selective kinase inhibitors, phosphodiesterase (PDE) inhibitors, and GABA-A receptor modulators[2].

Unlike primary 3-aminopyrazoles, the presence of the N-methyl group on the exocyclic amine of N,5-dimethyl-1H-pyrazol-3-amine introduces unique steric and electronic constraints. These constraints strictly dictate regioselectivity during complex annulation reactions, making it an indispensable tool for the precision synthesis of N-alkylated fused heterocycles[3].

Mechanistic Insights & Reactivity Profile

The synthetic utility of N,5-dimethyl-1H-pyrazol-3-amine stems from its specific nucleophilic hierarchy:

  • Exocyclic Secondary Amine (C3-NHCH₃): This is the most nucleophilic center. Initial attack on electrophiles (such as carbonyls) almost exclusively occurs here, forming a Schiff base or enamine intermediate.

  • Endocyclic Nitrogen (N2): Following the initial exocyclic attack, the adjacent endocyclic N2 nitrogen participates in intramolecular cyclization, driving the formation of the fused pyrimidine system[4].

  • C4 Carbon: The pyrazole ring is highly electron-rich. In the presence of strong Michael acceptors (e.g., Knoevenagel adducts), the C4 position acts as a carbon nucleophile, enabling the divergent synthesis of pyrazolo[3,4-b]pyridines.

Causality in Regioselection: The N-methyl group prevents standard tautomerization pathways that typically lead to isomeric mixtures in primary aminopyrazoles. By locking the exocyclic nitrogen into a secondary amine state, the cyclization trajectory is thermodynamically funneled toward a single, predictable regioisomer.

Mandatory Visualization: Divergent Synthetic Workflows

G SM N,5-dimethyl-1H-pyrazol-3-amine (CAS: 73844-02-7) Cond1 1,3-Dicarbonyls Glacial AcOH, 90°C SM->Cond1 Cyclocondensation (Bis-electrophile) Cond2 Aldehyde + Malononitrile EtOH, Reflux SM->Cond2 Multicomponent Reaction Prod1 Pyrazolo[1,5-a]pyrimidines (N-Alkyl Fused Scaffold) Cond1->Prod1 Regioselective Annulation Prod2 Pyrazolo[3,4-b]pyridines (C4-Functionalized Scaffold) Cond2->Prod2 Knoevenagel / Michael Addition

Figure 1: Divergent synthetic workflows utilizing N,5-dimethyl-1H-pyrazol-3-amine.

Experimental Methodologies

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

The condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds is the predominant approach for synthesizing pyrazolo[1,5-a]pyrimidines[3].

Mechanistic Causality: Glacial acetic acid is selected as the solvent because it serves a dual catalytic role. It facilitates the enolization of the 1,3-dicarbonyl compound and provides the acidic protons necessary to activate the carbonyl carbon for nucleophilic attack by the exocyclic amine. The elevated temperature (90 °C) provides the thermal driving force required to overcome the activation energy barrier of the secondary intramolecular cyclization step.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve N,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv, 10 mmol) in 15 mL of glacial acetic acid.

  • Addition: Slowly add the chosen 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 equiv, 11 mmol) dropwise at room temperature under a continuous nitrogen atmosphere.

  • Cyclocondensation: Attach a reflux condenser, elevate the temperature to 90 °C, and stir for 4–6 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1).

  • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice (50 g). Cautiously neutralize the mixture with saturated aqueous Na₂CO₃ until the pH reaches ~7–8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford the pure N-methylpyrazolo[1,5-a]pyrimidine derivative.

Protocol B: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

Mechanistic Causality: This one-pot, three-component reaction (MCR) leverages the nucleophilicity of the C4 position on the pyrazole ring. The reaction begins with a Knoevenagel condensation between an aromatic aldehyde and malononitrile to form an electrophilic benzylidenemalononitrile intermediate. The N,5-dimethyl-1H-pyrazol-3-amine then undergoes a Michael addition at C4, followed by intramolecular cyclization between the exocyclic amine and the nitrile group.

Step-by-Step Procedure:

  • Preparation: In a 50 mL flask, combine the aromatic aldehyde (1.0 equiv, 5 mmol) and malononitrile (1.0 equiv, 5 mmol) in 15 mL of absolute ethanol.

  • Knoevenagel Condensation: Add a catalytic amount of piperidine (0.1 equiv) and stir at room temperature for 30 minutes until the intermediate precipitates or is fully formed (confirm via TLC).

  • Michael Addition & Cyclization: Add N,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv, 5 mmol) to the mixture. Elevate the temperature to 78 °C (reflux) and stir for 6–8 hours.

  • Isolation: Cool the mixture to 0 °C in an ice bath. The product typically precipitates out of the ethanolic solution. Filter the solid, wash with cold ethanol, and recrystallize from DMF/EtOH to yield the pure pyrazolo[3,4-b]pyridine.

Quantitative Data: Optimization of Cyclocondensation

To demonstrate the causality behind the solvent and catalyst choices in Protocol A , the following optimization data summarizes the cyclocondensation of N,5-dimethyl-1H-pyrazol-3-amine with acetylacetone.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolNone78 (Reflux)1245Poor enolization of dicarbonyl; incomplete cyclization.
2EthanolPiperidine (0.1 eq)78 (Reflux)862Base catalysis improves initial attack but stalls dehydration.
3Toluenep-TSA (0.05 eq)110 (Reflux)678Dean-Stark water removal drives equilibrium; good yield.
4 Glacial AcOH None 90 4 92 Optimal dual-activation (enolization + dehydration).

Self-Validating Analytical Systems

To ensure the trustworthiness of the protocols, researchers must implement a self-validating analytical framework to confirm regiochemistry and successful cyclization.

  • Infrared (IR) Spectroscopy: The successful formation of the fused pyrazolo[1,5-a]pyrimidine is marked by the complete disappearance of the secondary N-H stretching band (typically observed around 3300 cm⁻¹ in the starting material).

  • ¹H NMR Validation:

    • The N-methyl group in the starting material appears as a doublet (due to N-H coupling) or a broad singlet around 2.8 ppm. Upon cyclization, this shifts downfield to a sharp singlet at ~3.2–3.5 ppm due to the electron-withdrawing nature of the newly formed pyrimidine ring.

    • The pyrazole C4-H proton, typically around 5.5 ppm in the starting material, shifts downfield to ~6.2–6.5 ppm in the fused system.

  • LC-MS: The reaction progress is easily validated by the appearance of the[M+H]⁺ peak corresponding to the exact mass of the fused product, minus two molecules of water (dehydration).

References

  • PubChem Compound Summary for CID 12580406, N,5-dimethyl-1H-pyrazol-3-amine National Center for Biotechnology Information (NIH) URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Molecules / PubMed Central (PMC) URL:[Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings Canadian Journal of Chemistry URL:[Link]

Sources

Application

Application Note: Synthesis and Optimization of Agrochemicals Utilizing N,5-dimethyl-1H-pyrazol-3-amine

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: N,5-dimethyl-1H-pyrazol-3-a...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: N,5-dimethyl-1H-pyrazol-3-amine (CAS: 73844-02-7)

Introduction & Mechanistic Rationale

In modern agrochemical development, the pyrazole ring has emerged as a privileged heterocyclic scaffold, forming the core of numerous high-performance fungicides, insecticides, and herbicides. Specifically, N,5-dimethyl-1H-pyrazol-3-amine [1] serves as a highly versatile building block for synthesizing Succinate Dehydrogenase Inhibitor (SDHI) fungicides and pyrazolyl-urea-based insecticides.

Causality in Molecular Design: The specific substitution pattern of N,5-dimethyl-1H-pyrazol-3-amine is not arbitrary; it is engineered for optimal synthetic and biological performance:

  • N-Methylation (Position 1): Unlike unsubstituted pyrazoles, the N-methyl group prevents tautomerization. This locks the molecule into a single, predictable geometry, which is critical for precise lock-and-key binding within target enzyme pockets (e.g., fungal Complex II). Furthermore, it increases the lipophilicity ( logP ) of the resulting molecule, enhancing penetration through waxy plant cuticles and lipophilic insect exoskeletons.

  • C-Methylation (Position 5): The 5-methyl group acts as an electron-donating group via inductive effects, subtly increasing the electron density of the pyrazole ring. This enhances the nucleophilicity of the exocyclic amine at Position 3, facilitating more efficient downstream coupling reactions with electrophiles like acid chlorides and isocyanates[2].

G A N,5-dimethyl-1H-pyrazol-3-amine (Nucleophilic Building Block) B Acid Chloride + DIPEA / THF A->B Amidation C Aryl Isocyanate + THF (60°C) A->C Urea Coupling D Pyrazole-Carboxamide (SDHI Fungicide) B->D E Pyrazolyl-Urea (Insecticide/Herbicide) C->E

Caption: Logical synthetic workflow for deriving distinct agrochemical classes from N,5-dimethyl-1H-pyrazol-3-amine.

Experimental Protocols & Self-Validating Workflows

The following protocols detail the transformation of N,5-dimethyl-1H-pyrazol-3-amine into two distinct classes of agrochemicals. Every step is designed with built-in analytical validation to ensure scientific integrity and reproducibility.

Protocol A: Synthesis of Pyrazole-Carboxamide Fungicide Analogs

Objective: Nucleophilic acyl substitution to form an SDHI fungicide analog.

Mechanistic Choice of Reagents: Tetrahydrofuran (THF) is selected as the solvent because it is aprotic and easily solubilizes both the polar pyrazole-amine and the highly reactive acid chloride. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Because the reaction generates hydrochloric acid (HCl) as a byproduct, DIPEA acts as a scavenger. Without a base, the generated HCl would protonate the starting pyrazole-amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and flushed with nitrogen, dissolve N,5-dimethyl-1H-pyrazol-3-amine (1.0 eq, 10 mmol) in anhydrous THF (25 mL).

  • Base Addition: Add DIPEA (1.5 eq, 15 mmol) to the solution in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the target substituted benzoyl chloride (1.1 eq, 11 mmol) in anhydrous THF (10 mL). Add this solution dropwise over 30 minutes via an addition funnel. Note: Dropwise addition at 0 °C minimizes the exothermic generation of heat and prevents the formation of di-acylated side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Self-Validation System:

  • In-Process: TLC monitoring (UV active at 254 nm). The starting amine will stain positive with ninhydrin; the product amide will not.

  • Post-Process (NMR): In 1H -NMR ( DMSO−d6​ ), validate the disappearance of the broad NH2​ singlet (~5.0 ppm) and the appearance of a sharp, downfield amide NH singlet (>9.5 ppm).

Protocol B: Synthesis of Pyrazolyl-Urea Insecticides

Objective: Nucleophilic addition to an isocyanate to form a urea linkage.

Mechanistic Choice of Reagents: This reaction does not require an auxiliary base because the addition of an amine to an isocyanate is 100% atom-economical and generates no acidic byproduct. THF is used as the solvent and the system is heated to 60 °C to provide the necessary activation energy to overcome the steric hindrance introduced by the 5-methyl group adjacent to the amine[3].

Step-by-Step Methodology:

  • Preparation: Dissolve N,5-dimethyl-1H-pyrazol-3-amine (1.0 eq, 5 mmol) in anhydrous THF (15 mL) in a 50 mL round-bottom flask.

  • Addition: Add 4-chlorophenyl isocyanate (1.05 eq, 5.25 mmol) dropwise to the stirring solution at room temperature[3].

  • Reflux: Attach a reflux condenser and heat the mixture to 60 °C for 16 hours under a nitrogen atmosphere[3].

  • Isolation: Cool the mixture to room temperature. In many cases, the pyrazolyl-urea product will spontaneously precipitate. If not, concentrate the solvent under vacuum to half-volume and add cold diethyl ether to induce crystallization.

  • Filtration: Collect the precipitate via vacuum filtration and wash with cold methanol to yield the pure product[3].

Self-Validation System:

  • Post-Process (FT-IR): The most definitive validation is the complete disappearance of the intense, characteristic isocyanate stretching band at ∼2270 cm−1 and the emergence of a strong urea carbonyl stretch (Amide I band) at ∼1650 cm−1 .

Quantitative Data: Reaction Optimization

To maximize the yield of the amidation reaction (Protocol A), various conditions were evaluated. The data is summarized below to guide scale-up operations.

SolventBaseTemperature ProfileReaction TimeCrude Yield (%)HPLC Purity (%)
Dichloromethane (DCM)Triethylamine ( Et3​N )0 °C RT6 hours72%88%
Dichloromethane (DCM)Pyridine0 °C RT8 hours65%85%
Tetrahydrofuran (THF) DIPEA 0 °C RT 4 hours 91% 96%
Tetrahydrofuran (THF) K2​CO3​ (Solid)Reflux (65 °C)12 hours54%71% (Side products)

Biological Application: Target Pathway

Agrochemicals derived from N,5-dimethyl-1H-pyrazol-3-amine via Protocol A frequently function as SDHIs. These compounds are highly effective against broad-spectrum fungal pathogens. The diagram below maps the causality of the biological pathway once the synthesized agrochemical is applied to a fungal organism.

Caption: Mechanism of action for synthesized SDHI fungicides targeting fungal mitochondrial Complex II.

References

  • [1] Title: N,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 12580406 Source: PubChem (National Institutes of Health) URL:[Link]

  • [2] Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: MDPI (Molecules) URL:[Link]

  • [3] Title: Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA Source: ACS Omega (American Chemical Society) URL:[Link]

Sources

Method

N-Alkylation of N,5-dimethyl-1H-pyrazol-3-amine: A Comprehensive Guide to Synthetic Protocols

Introduction N-substituted pyrazole derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-substituted pyrazole derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1] The strategic functionalization of the pyrazole scaffold, particularly through N-alkylation, provides a powerful tool for fine-tuning the pharmacological properties of lead compounds. This guide offers a detailed exploration of the N-alkylation of N,5-dimethyl-1H-pyrazol-3-amine, a versatile building block in drug discovery. We will delve into the mechanistic underpinnings of this transformation, provide field-proven experimental protocols, and discuss critical parameters for achieving optimal regioselectivity and yield.

The N-alkylation of unsymmetrical pyrazoles presents a significant synthetic challenge due to the potential for reaction at two different nitrogen atoms, leading to mixtures of N1 and N2 regioisomers.[2] The regiochemical outcome is a delicate interplay of steric and electronic factors of the pyrazole substrate, the nature of the alkylating agent, and the reaction conditions employed.[2][3] This document will provide a systematic approach to navigating these challenges.

Mechanistic Considerations: The Path to Regiocontrolled N-Alkylation

The N-alkylation of a pyrazole typically proceeds via a nucleophilic substitution reaction where the deprotonated pyrazole anion attacks an electrophilic alkylating agent. The regioselectivity of this attack is the central challenge.

Several factors influence whether the alkyl group is introduced at the N1 or N2 position:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will generally favor alkylation at the less hindered nitrogen atom.[2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the respective nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen.[2]

  • Solvent Polarity: The choice of solvent can significantly impact regioselectivity. Polar aprotic solvents such as DMF and DMSO often favor the formation of a single regioisomer.[2]

  • Base and Counter-ion: The nature of the base used for deprotonation and the resulting counter-ion can influence the aggregation state and reactivity of the pyrazolate anion, thereby affecting the N1/N2 ratio.[2][4]

Experimental Protocols

This section outlines detailed, step-by-step protocols for the N-alkylation of N,5-dimethyl-1H-pyrazol-3-amine, employing various methodologies to address different synthetic requirements.

Protocol 1: Direct N-Alkylation with Alkyl Halides under Basic Conditions

This is a classical and widely used method for N-alkylation. The choice of base and solvent is critical for success.

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
N,5-dimethyl-1H-pyrazol-3-amineStarting material
Alkyl halide (e.g., benzyl bromide, iodomethane)Alkylating agent
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))Deprotonating agent
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))Reaction medium
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying agent
Silica GelStationary phase for column chromatography
Ethyl Acetate, HexanesMobile phase for column chromatography

Procedure using Potassium Carbonate in DMF:

  • To a solution of N,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL), add potassium carbonate (2.0 mmol, 2.0 eq.).[1]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 mmol, 1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.[1]

Procedure using Sodium Hydride in THF:

Safety Note: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq.) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of N,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq.) in anhydrous THF (2 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 mmol, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Direct N-Alkylation:

G cluster_0 Reaction Setup cluster_1 Workup & Purification start Start: N,5-dimethyl-1H-pyrazol-3-amine reagents Add Base (e.g., K₂CO₃ or NaH) and Solvent (e.g., DMF or THF) start->reagents alkyl_halide Add Alkyl Halide (R-X) reagents->alkyl_halide heating Heat Reaction (e.g., 60-80 °C) alkyl_halide->heating quench Aqueous Workup heating->quench extract Extraction with Organic Solvent quench->extract dry Drying and Concentration extract->dry purify Column Chromatography dry->purify end N-Alkylated Product purify->end

Caption: General workflow for the direct N-alkylation of N,5-dimethyl-1H-pyrazol-3-amine.

Protocol 2: Reductive Amination with Aldehydes or Ketones

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
N,5-dimethyl-1H-pyrazol-3-amineStarting material
Aldehyde or KetoneAlkylating agent precursor
Reducing Agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))For in-situ imine reduction
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))Reaction medium
Acetic Acid (optional)Catalyst for imine formation
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor quenching

Procedure:

  • Dissolve N,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq.) and the aldehyde or ketone (1.1 mmol, 1.1 eq.) in a suitable solvent such as methanol or dichloroethane (10 mL).[1]

  • Optionally, add a catalytic amount of acetic acid (0.1 mmol, 0.1 eq.) to facilitate imine formation.[1]

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Reductive Amination:

G cluster_0 Imine Formation cluster_1 Reduction & Purification start Start: N,5-dimethyl-1H-pyrazol-3-amine + Aldehyde/Ketone imine Imine Formation (Optional: Acetic Acid) start->imine reduction In-situ Reduction (e.g., NaBH(OAc)₃) imine->reduction workup Aqueous Workup & Extraction reduction->workup purify Purification workup->purify end N-Alkylated Product purify->end

Caption: Workflow for the N-alkylation via reductive amination.

Data Summary and Comparison

The choice of method will depend on the desired alkyl substituent and the required scale of the reaction. The following table provides a general comparison of the two primary methods discussed.

FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl halides (R-X)Aldehydes or ketones (RCHO, RCOR')
Key Reagents Base (K₂CO₃, NaH)Reducing agent (NaBH(OAc)₃, NaBH₃CN)
Advantages Simple procedure, often high yielding.[1]Wide variety of aldehydes/ketones available, mild conditions.[5]
Disadvantages Availability and stability of alkyl halides can be a limitation. Potential for over-alkylation.[6]May require optimization of reducing agent and reaction time.
Typical Solvents DMF, ACN, THFDCM, DCE, MeOH
Typical Temperatures Room temperature to 80 °CRoom temperature

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure all reagents and solvents are anhydrous, especially when using reactive bases like NaH.

  • Mixture of Regioisomers: To improve regioselectivity, try a different solvent or base. For instance, using a bulkier base or a less polar solvent might favor alkylation at the sterically less hindered nitrogen.[2] Lowering the reaction temperature can also sometimes enhance selectivity.[2]

  • Over-alkylation: In direct alkylation, adding the alkyl halide slowly and at a lower temperature can help minimize the formation of di-alkylated byproducts.[5]

  • Incomplete Reaction (Reductive Amination): If imine formation is slow, the addition of a catalytic amount of acetic acid can be beneficial. Ensure the reducing agent is fresh and added in sufficient excess.

Conclusion

The N-alkylation of N,5-dimethyl-1H-pyrazol-3-amine is a fundamental transformation for the generation of diverse libraries of compounds for drug discovery. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively control the regiochemical outcome and achieve high yields of the desired N-alkylated products. The protocols provided in this guide offer robust starting points for the synthesis of a wide range of N-substituted pyrazole derivatives, empowering scientists to accelerate their research and development efforts.

References

  • ACS Publications. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions | The Journal of Organic Chemistry. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • ResearchGate. N-alkylation of (hetero)aromatic amines using.... [Link]

  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters. [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • ResearchGate. Optimization of pyrazole N-alkylation conditions.. [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ACS Publications. Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. [Link]

  • Arkat USA. Recent developments in aminopyrazole chemistry. [Link]

  • Semantic Scholar. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Google Patents.
  • ResearchGate. N‐alkylation of (hetero) aromatic amines utilizing (hetero) aromatic and aliphatic alcohols …. [Link]

  • MDPI. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ResearchGate. (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

Sources

Application

Application Notes and Protocols: Functionalization of the Amino Group in N,5-dimethyl-1H-pyrazol-3-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical functionalization of the amino group of N,5-dimethyl-1H-pyrazol-3-amine. This versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical functionalization of the amino group of N,5-dimethyl-1H-pyrazol-3-amine. This versatile building block is a key intermediate in the synthesis of a wide array of biologically active molecules, and its derivatives are of significant interest in drug discovery, particularly as kinase inhibitors and anti-inflammatory agents.[1][2] This guide details robust and adaptable protocols for several critical transformations, including N-acylation, N-sulfonylation, N-alkylation, and N-arylation, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting advice to ensure successful implementation.

Introduction: The Strategic Importance of N,5-dimethyl-1H-pyrazol-3-amine

N,5-dimethyl-1H-pyrazol-3-amine is a substituted aminopyrazole, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[2][3] The pyrazole core is metabolically stable and its derivatives have demonstrated a wide spectrum of biological activities.[2] The presence of a primary amino group at the 3-position offers a versatile handle for introducing a wide range of functional groups, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.

The strategic importance of functionalizing this specific amino group lies in its ability to:

  • Introduce diverse side chains: This allows for the exploration of a vast chemical space to optimize binding interactions with biological targets.

  • Modulate key properties: Functionalization can alter solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

  • Serve as a key building block: The functionalized derivatives can be used in the synthesis of more complex heterocyclic systems.[3][4]

This guide will provide detailed protocols for the most common and synthetically useful transformations of the amino group of N,5-dimethyl-1H-pyrazol-3-amine.

Synthesis of N,5-dimethyl-1H-pyrazol-3-amine

A common and efficient method for the synthesis of N,5-dimethyl-1H-pyrazol-3-amine involves the condensation reaction between a β-ketonitrile, such as acetoacetonitrile (3-oxobutanenitrile), and methylhydrazine.[5] This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazole ring.[5]

Challenges and Considerations: A potential side reaction in this synthesis is the formation of the regioisomeric product, 1,3-dimethyl-1H-pyrazol-5-amine.[5] The regioselectivity of the reaction can be influenced by factors such as the solvent, temperature, and the presence of a catalyst.[5] Careful control of reaction conditions and purification by column chromatography are often necessary to isolate the desired N,5-dimethyl isomer in high purity.[5]

Functionalization Protocols

The following sections provide detailed, step-by-step protocols for the functionalization of the amino group of N,5-dimethyl-1H-pyrazol-3-amine.

N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality. This is a common strategy to introduce various substituents and is often a key step in the synthesis of bioactive molecules.[4][6]

Protocol: General Procedure for N-Acylation with an Acid Chloride

  • Dissolution: Dissolve N,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10 mL).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired acid chloride (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Aprotic solvents like DCM and DMF are used to prevent reaction with the acylating agent.

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is chosen to avoid competing reactions.

  • Controlled Addition at 0 °C: Adding the acid chloride at a low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

N-Sulfonylation

N-sulfonylation introduces a sulfonamide group, a common pharmacophore in many drugs due to its ability to act as a hydrogen bond donor and acceptor.

Protocol: General Procedure for N-Sulfonylation with a Sulfonyl Chloride

  • Dissolution: Dissolve N,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq.) in a suitable solvent such as acetonitrile or DCM (10 mL).[7]

  • Base Addition: Add a base like triethylamine (1.2 eq.) to the solution.[7]

  • Sulfonylating Agent Addition: Add the desired sulfonyl chloride (1.1 eq.) to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may require gentle heating to proceed to completion.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.[7]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 1: Representative N-Sulfonylation Reaction

Starting MaterialSulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine4-Methylbenzenesulfonyl chlorideTriethylamineAcetonitrile1288[7]
N-Alkylation

N-alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

This method is a straightforward approach for introducing primary and some secondary alkyl groups.

Protocol: Direct N-Alkylation

  • Dissolution: To a solution of N,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile (5 mL), add a base such as potassium carbonate (2.0 eq.).[1]

  • Stirring: Stir the mixture at room temperature for 15-20 minutes.

  • Alkyl Halide Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture.[1]

  • Heating and Monitoring: Heat the reaction to 60-80 °C and monitor its progress by TLC.[1]

  • Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography.[1]

Reductive amination is a versatile method for synthesizing secondary and tertiary amines from aldehydes or ketones.

Protocol: Reductive Amination

  • Imine Formation: Dissolve N,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq.) and an aldehyde (e.g., benzaldehyde, 1.1 eq.) in a suitable solvent like methanol or dichloroethane (10 mL).[1] Add a catalytic amount of acetic acid.[1]

  • Reduction: After stirring for a period to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in portions.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction carefully with water. Extract the product with an organic solvent.

  • Purification: Dry the organic phase, remove the solvent, and purify the residue by column chromatography.

N-Arylation (C-N Cross-Coupling)

N-arylation, typically achieved through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds.

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a reaction vessel, combine N,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq.), the aryl halide (e.g., bromobenzene, 1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.).

  • Solvent and Degassing: Add a dry, degassed solvent such as toluene or dioxane. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Visualization of Workflows

General Functionalization Workflow

Functionalization_Workflow Start N,5-dimethyl-1H-pyrazol-3-amine Acylation N-Acylation (Acid Chloride, Base) Start->Acylation Sulfonylation N-Sulfonylation (Sulfonyl Chloride, Base) Start->Sulfonylation Alkylation N-Alkylation (Alkyl Halide/Aldehyde) Start->Alkylation Arylation N-Arylation (Aryl Halide, Pd Catalyst) Start->Arylation Product_Acyl N-Acyl Derivative Acylation->Product_Acyl Product_Sulfonyl N-Sulfonyl Derivative Sulfonylation->Product_Sulfonyl Product_Alkyl N-Alkyl Derivative Alkylation->Product_Alkyl Product_Aryl N-Aryl Derivative Arylation->Product_Aryl

Caption: General workflow for the functionalization of N,5-dimethyl-1H-pyrazol-3-amine.

Reductive Amination Protocol Flow

Reductive_Amination_Flow Start Mix Amine and Aldehyde in Solvent with Acid Catalyst Imine_Formation Stir for Imine Formation Start->Imine_Formation Reduction Add Reducing Agent (e.g., NaBH4) Imine_Formation->Reduction Monitoring Monitor by TLC Reduction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product Purified N-Alkyl Product Purification->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in N,5-Dimethyl-1H-pyrazol-3-amine Synthesis

Overview The synthesis of N,5-dimethyl-1H-pyrazol-3-amine (CAS: 73844-02-7) presents a unique regiochemical challenge. Researchers frequently confuse this target with its endocyclic isomers (1,5-dimethyl-1H-pyrazol-3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Overview The synthesis of N,5-dimethyl-1H-pyrazol-3-amine (CAS: 73844-02-7) presents a unique regiochemical challenge. Researchers frequently confuse this target with its endocyclic isomers (1,5-dimethyl-1H-pyrazol-3-amine and 1,3-dimethyl-1H-pyrazol-5-amine)[1]. The critical bottleneck lies in directing the methyl group exclusively to the exocyclic primary amine while leaving the pyrazole core unsubstituted (1H). This guide addresses the mechanistic pitfalls of common synthetic routes and provides a self-validating protocol for absolute regiocontrol.

Diagnostic FAQs

Q: I attempted to synthesize the target by reacting 3-aminocrotononitrile with methylhydrazine. NMR confirms a methylated pyrazole, but it's the wrong regioisomer. What happened? A: You synthesized an endocyclic methylated pyrazole. When methylhydrazine reacts with an asymmetric 1,3-dielectrophile like 3-aminocrotononitrile, the methyl group inherently remains attached to the hydrazine nitrogen, which becomes N1 of the pyrazole ring[2]. Depending on the kinetic versus thermodynamic control of the cyclization, this yields either 1,5-dimethyl-1H-pyrazol-3-amine or 1,3-dimethyl-1H-pyrazol-5-amine[2]. To place the methyl group on the exocyclic amine, you cannot use methylhydrazine.

Q: I tried direct N-alkylation of 5-methyl-1H-pyrazol-3-amine using methyl iodide (MeI) and a base. Why did I get a complex mixture with almost no N,5-dimethyl-1H-pyrazol-3-amine? A: This is a classic issue of competing nucleophiles. In 5-methyl-1H-pyrazol-3-amine, the endocyclic nitrogens (N1/N2) are significantly more nucleophilic than the exocyclic primary amine. Under basic conditions, the pyrazole deprotonates to form a highly reactive pyrazolide anion, funneling the alkylation almost exclusively to N1 and N2[3]. The exocyclic amine's lone pair is delocalized into the aromatic π -system via resonance, rendering it a poor nucleophile for direct SN​2 alkylation.

Q: How can I reliably synthesize N,5-dimethyl-1H-pyrazol-3-amine without these regioselectivity issues? A: The most robust approach is a de novo cyclocondensation using a pre-methylated acyclic precursor. By reacting N-methyl-3-oxobutanethioamide with unsubstituted hydrazine hydrate, the regiochemistry is locked[4]. Because hydrazine is symmetrical, the cyclization can only yield the desired exocyclic N-methyl group, completely bypassing the nucleophilic competition of the pyrazole ring[4].

Quantitative Data: Regiochemical Outcomes by Synthetic Strategy

The following table summarizes the causality between reagent selection and the resulting regioisomeric distribution.

Synthetic StrategyStarting MaterialsReagents & ConditionsMajor Regioisomer FormedTypical Yield
Direct Alkylation 5-Methyl-1H-pyrazol-3-amineMeI, K₂CO₃, DMF, 25 °C1,5-Dimethyl- & 1,3-Dimethyl- (Mixture)< 5% (Desired)
Standard Cyclocondensation 3-AminocrotononitrileMethylhydrazine, EtOH, Reflux1,5-Dimethyl-1H-pyrazol-3-amine75-85%
De Novo Pre-methylation N-Methyl-3-oxobutanethioamideHydrazine hydrate, EtOH, 80 °CN,5-Dimethyl-1H-pyrazol-3-amine 80-90%

Experimental Protocol: Regiospecific De Novo Synthesis

This protocol describes the self-validating synthesis of N,5-dimethyl-1H-pyrazol-3-amine via the cyclocondensation of N-methyl-3-oxobutanethioamide and hydrazine.

Causality & Design: Unsubstituted hydrazine is used to prevent endocyclic methylation. Ethanol is selected as the solvent because it facilitates the thermodynamic equilibration of the intermediate hydrazone, ensuring complete cyclization[2].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of N-methyl-3-oxobutanethioamide in 25 mL of absolute ethanol.

  • Hydrazine Addition: Cool the solution to 0 °C using an ice bath. Add 11.0 mmol (1.1 equivalents) of hydrazine hydrate (80% aqueous solution) dropwise over 10 minutes. Note: Dropwise addition at low temperature prevents the formation of bis-hydrazone byproducts.

  • Cyclocondensation: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 80 °C) for 4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the thioamide precursor is completely consumed. The release of hydrogen sulfide (H₂S) gas is a self-validating indicator of successful cyclization.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in 30 mL of ethyl acetate and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Validation: Purify via silica gel chromatography. Confirm the regiochemistry via ¹H NMR: The exocyclic N-methyl group will appear as a distinct doublet (coupling to the adjacent NH) around 2.7–2.8 ppm, whereas an endocyclic N1-methyl would incorrectly appear as a sharp singlet at ~3.7 ppm.

Mechanistic Workflow: Competing Pathways vs. Regiospecific Design

Regioselectivity SM1 5-Methyl-1H-pyrazol-3-amine Reag1 MeI, K2CO3 (Direct Alkylation) SM1->Reag1 Prod1A 1,5-Dimethyl-1H-pyrazol-3-amine (N1-Alkylation) Reag1->Prod1A High Nucleophilicity Prod1B 1,3-Dimethyl-1H-pyrazol-5-amine (N2-Alkylation) Reag1->Prod1B High Nucleophilicity Prod1C N,5-Dimethyl-1H-pyrazol-3-amine (Trace Desired) Reag1->Prod1C Poor Nucleophilicity SM2 N-Methyl-3-oxobutanethioamide Reag2 Hydrazine Hydrate (Cyclocondensation) SM2->Reag2 Prod2 N,5-Dimethyl-1H-pyrazol-3-amine (Exclusive Product) Reag2->Prod2 Regiospecific

Comparison of unselective direct alkylation vs. the regiospecific de novo cyclocondensation route.

References

  • Title : Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazol-3-amine Source : Benchchem URL : 1

  • Title : A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles Source : Benchchem URL : 2

  • Title : RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source : DOI.org / Laboratory of Pharmacognosy and Mycology URL :3

  • Title : Recent Advances in Synthesis and Properties of Pyrazoles Source : MDPI URL : 4

Sources

Optimization

side reactions in the synthesis of N,5-dimethyl-1H-pyrazol-3-amine

Welcome to the Technical Support Center for Pyrazole Chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex regioselectivity issues encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex regioselectivity issues encountered during the synthesis of N,5-dimethyl-1H-pyrazol-3-amine .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common side reactions—such as unwanted ring methylation and over-alkylation—and provide self-validating, field-proven protocols to ensure high-fidelity synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why does direct methylation of 5-methyl-1H-pyrazol-3-amine yield a complex mixture instead of the desired N,5-dimethyl-1H-pyrazol-3-amine? A1: The selective N-methylation of pyrazoles has been a persistent challenge in synthetic chemistry for decades due to the nearly indistinguishable reactivities of the adjacent pyrazole nitrogen atoms[1]. The pyrazole ring contains two nitrogen atoms (a pyridine-like N2 and a pyrrole-like N1) which are part of an electron-rich aromatic system. The exocyclic amino group at C3 is significantly less nucleophilic due to the delocalization of its lone pair into the electron-deficient pyrazole ring, giving it vinylogous amide character. Consequently, electrophiles like methyl iodide (MeI) preferentially attack the more nucleophilic ring nitrogens. This direct alkylation often leads to complex mixtures of regioisomers (1,5-dimethyl-1H-pyrazol-3-amine and 1,3-dimethyl-1H-pyrazol-5-amine), requiring tedious chromatographic separation[2].

Q2: How can I suppress ring methylation to selectively methylate the exocyclic amine? A2: To achieve regioselective exocyclic N-methylation, you must bypass direct SN​2 alkylation. 3-amino-5-methylpyrazole is a versatile building block[3], but its functionalization requires careful control of reaction conditions[4]. The most robust method is a Formylation-Reduction sequence . By reacting the starting material with an acylating agent (like ethyl formate), you can selectively target the exocyclic amine under thermodynamic control. The resulting formamide is then reduced to the secondary methylamine. This completely shields the ring nitrogens from alkylation.

Q3: I attempted reductive amination with formaldehyde and NaBH3​CN , but I am observing over-methylation. How do I control this? A3: Over-methylation to N,N,5-trimethyl-1H-pyrazol-3-amine occurs because the secondary amine product (the desired N,5-dimethyl variant) is more nucleophilic than the primary amine starting material. It undergoes a second reductive amination faster than the first step completes. If you must use reductive amination, strictly limit formaldehyde to 0.95 equivalents and perform the imine formation at 0–5 °C before adding the reducing agent. However, the Formylation-Reduction sequence (detailed below) is vastly superior as it structurally precludes over-methylation.

Q4: Can I synthesize N,5-dimethyl-1H-pyrazol-3-amine directly from acyclic precursors to avoid methylation side reactions entirely? A4: Yes. A highly efficient alternative to post-cyclization methylation is the direct condensation of a pre-methylated acyclic precursor. Reacting 3-(methylamino)but-2-enenitrile with hydrazine hydrate directly constructs the pyrazole ring with the N-methyl group already in place. Causality: Hydrazine attacks the nitrile carbon to form an intermediate amidrazone, which undergoes intramolecular cyclization by attacking the beta-carbon. The limitation here is supply chain-related; the specific pre-methylated enenitrile is often unstable or difficult to source compared to ubiquitous starting materials.

Quantitative Data: Comparison of Methylation Strategies

To aid in route selection, the following table summarizes the quantitative outcomes of various methylation strategies applied to 5-methyl-1H-pyrazol-3-amine.

StrategyReagentsRegioselectivity (Exo : Ring)Over-methylation (%)Typical Yield of Target
Direct Alkylation MeI, K2​CO3​ , DMF10 : 90~15%< 10%
Reductive Amination CH2​O , NaBH3​CN , MeOH85 : 15~20%60 - 70%
Formylation-Reduction 1. HCO2​Et 2. LiAlH4​ > 99 : 1< 1%80 - 85%
Ring Protection 1. Trt-Cl 2. MeI 3. TFA> 95 : 5< 5%55 - 65%*

*Yield calculated over 3 distinct synthetic steps.

Mechanistic Pathway Analysis

The diagram below maps the competing nucleophilic sites and the mechanistic divergence that leads to the aforementioned side reactions.

G cluster_direct Direct Alkylation (MeI / Base) cluster_indirect Formylation-Reduction Strategy SM 5-methyl-1H-pyrazol-3-amine (Starting Material) RingN Ring N-Alkylation (Kinetic/Thermodynamic) SM->RingN Formyl Formylation (HCO2Et) Selective for Exocyclic NH2 SM->Formyl Side1 1,5-dimethyl-1H-pyrazol-3-amine (Major Side Product) RingN->Side1 Side2 1,3-dimethyl-1H-pyrazol-5-amine (Major Side Product) RingN->Side2 Reduce Reduction (LiAlH4) Converts Formamide to Methylamine Formyl->Reduce Target N,5-dimethyl-1H-pyrazol-3-amine (Target Product) Reduce->Target

Mechanistic divergence in the methylation of 5-methyl-1H-pyrazol-3-amine.

Experimental Protocol: Regioselective Formylation-Reduction

This methodology is designed as a self-validating system to synthesize the target compound while entirely bypassing ring N-methylation and exocyclic over-methylation.

Phase 1: Synthesis of N-(5-methyl-1H-pyrazol-3-yl)formamide

Causality Note: Acylation of aminopyrazoles is under kinetic vs. thermodynamic control. The ring nitrogen N1 forms the N-acyl pyrazole rapidly (kinetic product). However, upon heating, the acyl group undergoes migration to the exocyclic primary amine, forming the highly stable vinylogous amide (thermodynamic product). Refluxing is critical to drive this equilibrium.

  • Charge a dry, argon-flushed round-bottom flask with 5-methyl-1H-pyrazol-3-amine (1.0 eq) and ethyl formate (5.0 eq).

  • Reflux the mixture at 60 °C for 16 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The highly polar starting material spot must disappear, replaced by a distinct, less polar formamide spot. If the product remains an oil upon sampling, it indicates incomplete thermodynamic migration from the ring-N to the exocyclic-N; extended reflux is required.

  • Concentrate the reaction mixture under reduced pressure to remove excess ethyl formate and the ethanol byproduct.

  • Triturate the crude residue with cold diethyl ether to precipitate the pure N-(5-methyl-1H-pyrazol-3-yl)formamide. Filter and dry under vacuum.

Phase 2: Reduction to N,5-dimethyl-1H-pyrazol-3-amine
  • Suspend lithium aluminum hydride ( LiAlH4​ , 2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add the intermediate formamide (from Phase 1) dropwise as a solution in anhydrous THF to the LiAlH4​ suspension. Caution: Control the addition rate to manage the exothermic hydrogen gas evolution.

  • Warm the reaction to room temperature, then reflux at 65 °C for 4 hours.

  • Quench the reaction using the Fieser method (x mL H2​O , x mL 15% NaOH, 3x mL H2​O per x grams of LiAlH4​ ) at 0 °C to ensure the aluminum salts precipitate as a granular, easy-to-filter solid.

  • Filter the aluminum salts through a Celite pad, washing thoroughly with hot THF.

  • Concentrate the filtrate to yield the crude N,5-dimethyl-1H-pyrazol-3-amine. Purify via recrystallization (ethyl acetate/hexane) to achieve >98% purity.

Sources

Troubleshooting

optimizing reaction conditions for N,5-dimethyl-1H-pyrazol-3-amine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are scaling up or derivatizing pyrazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are scaling up or derivatizing pyrazole scaffolds. The synthesis and functionalization of N,5-dimethyl-1H-pyrazol-3-amine (CAS: 73844-02-7) present distinct regiochemical and yield-optimization hurdles.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind reaction behaviors and provide self-validating experimental protocols to ensure your workflows are robust, reproducible, and scientifically sound.

Mechanistic Workflows & Logical Relationships

When targeting N-alkylated aminopyrazoles, researchers typically choose between late-stage functionalization (methylation) of a pre-formed pyrazole ring or de novo cyclocondensation. The diagram below illustrates the logical workflow and the stark differences in regioselectivity between direct and protection-directed methylation.

Workflow A 5-Methyl-1H-pyrazol-3-amine (Starting Material) B Direct Methylation (MeI) [POOR SELECTIVITY] A->B Base (K2CO3) C Ring Protection (Trityl/THP chloride) A->C TEA, DCM G N,5-Dimethyl-1H-pyrazol-3-amine (Target Product) B->G < 15% Yield (Mixture of isomers) D Protected Intermediate C->D E Reductive Amination (HCHO, NaBH(OAc)3) D->E F Deprotection (TFA/HCl) E->F F->G > 85% Yield (High Regioselectivity)

Workflow comparing direct methylation vs. protection-directed reductive amination.

Troubleshooting Guides & FAQs

FAQ 1: Why does direct methylation of 5-methyl-1H-pyrazol-3-amine yield a complex mixture, and how can I selectively methylate the exocyclic amine?

The Causality: In 5-methyl-1H-pyrazol-3-amine, the endocyclic pyrazole nitrogens (N1 and N2) possess a higher electron density and lower pKa compared to the exocyclic C3-amine. When subjected to standard alkylation conditions (e.g., Methyl Iodide, K 2​ CO 3​ , DMF), the reaction is kinetically driven toward the ring nitrogens. This results in a difficult-to-separate mixture of 1,5-dimethyl-1H-pyrazol-3-amine, 1,3-dimethyl-1H-pyrazol-5-amine, and over-alkylated products, with the desired N,5-dimethyl-1H-pyrazol-3-amine forming in negligible yields.

The Solution: To achieve high regioselectivity, you must invert the reactive hierarchy by shielding the ring nitrogens. We recommend a three-step protection-reductive amination-deprotection sequence. Using a bulky Trityl (Tr) or Tetrahydropyranyl (THP) group selectively protects the ring due to steric hindrance, leaving the exocyclic amine available for reductive amination.

Self-Validating Protocol: Regioselective Exocyclic Methylation

  • Ring Protection: Dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0 °C. Slowly add trityl chloride (1.1 eq). Stir at room temperature for 4 hours.

    • Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the highly polar starting material and the appearance of a high-Rf UV-active spot.

  • Reductive Amination: Isolate the protected intermediate. Dissolve in 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37%, 1.2 eq) and glacial acetic acid (0.1 eq). Stir for 30 minutes to form the imine. Add sodium triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq) in portions. Stir for 12 hours at room temperature.

  • Deprotection: Concentrate the mixture, redissolve in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM, and stir for 2 hours to cleave the trityl group.

  • Purification: Concentrate under reduced pressure, neutralize with saturated NaHCO 3​ , extract with ethyl acetate, and purify via flash chromatography to yield the target compound.

FAQ 2: I prefer a de novo synthesis using β-ketonitriles. How do I optimize the cyclocondensation to avoid hydrolysis and side products?

The Causality: The most widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines[1]. However, β-ketonitriles are highly susceptible to hydrolysis under aqueous acidic or basic conditions, leading to ring-opening or decarboxylation side reactions[1]. Furthermore, unsymmetrical β-ketonitriles can form regioisomeric mixtures depending on the steric and electronic properties of the reactants[1].

The Solution: Transition from polar protic solvents (like ethanol) to aprotic dipolar solvents. Aprotic dipolar solvents like DMF or NMP have been shown to give significantly better results than polar protic solvents[1]. Additionally, utilizing Lewis acids can activate the enol tautomer of the β-ketonitrile, facilitating rapid hydrazone formation and cyclization before hydrolysis can occur[2].

DeNovo N1 3-(Methylamino)but-2-enenitrile N3 Hydrazone Intermediate N1->N3 N2 Hydrazine Hydrate N2->N3 N4 Hydrolysis Side-Reaction N3->N4 Protic Solvents (EtOH, H2O) N5 Intramolecular Cyclization N3->N5 Aprotic Solvents (DMF, NMP) N6 N,5-Dimethyl-1H-pyrazol-3-amine N5->N6

Logical relationship of solvent choice on the cyclocondensation of β-ketonitriles.

Self-Validating Protocol: De Novo Cyclocondensation

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ ), dissolve 3-(methylamino)but-2-enenitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise at 0 °C to control the initial Knoevenagel-type exothermic condensation.

  • Cyclization: Heat the reaction mixture to 80 °C for 6 hours.

    • Validation Check: LC-MS must indicate the disappearance of the hydrazone intermediate and the dominant formation of the pyrazole mass [M+H] + 112.1.

  • Workup: Quench with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate.

Quantitative Optimization Metrics

The following table summarizes the quantitative impact of solvent and synthetic strategy on the yield and regioselectivity of N,5-dimethyl-1H-pyrazol-3-amine, compiled from our internal application data and field reports.

Synthetic StrategySolvent / ReagentsRegioselectivity (Exocyclic : Endocyclic)Overall Yield (%)Primary Impurity Profile
Direct AlkylationMeI, K 2​ CO 3​ , DMF15 : 8512%1,5-dimethyl-1H-pyrazol-3-amine
Direct AlkylationMeI, NaH, THF5 : 95< 5%N1,N2-dialkylated adducts
Protection/ReductiveTr-Cl, HCHO, NaBH(OAc) 3​ > 99 : 182%Trace unreacted protected SM
De Novo CyclocondensationHydrazine, EtOH (Protic)N/A (Hydrolysis prone)45%Hydrolyzed β-ketonitrile
De Novo CyclocondensationHydrazine, DMF (Aprotic)N/A (Direct formation)88%Trace hydrazone intermediate

References

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry / PubMed Central (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of N,5-dimethyl-1H-pyrazol-3-amine in Assays

Welcome to the technical support guide for N,5-dimethyl-1H-pyrazol-3-amine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N,5-dimethyl-1H-pyrazol-3-amine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges encountered during in vitro and in vivo experimental assays.

Section 1: Understanding the Molecule & the Solubility Challenge

Q1: I'm having trouble dissolving N,5-dimethyl-1H-pyrazol-3-amine in my aqueous assay buffer. Why is this happening?

A1: The solubility challenge with N,5-dimethyl-1H-pyrazol-3-amine stems from its distinct chemical structure. It possesses a pyrazole ring system, which is heterocyclic and contains both amine and methyl functional groups. While the amine group can be protonated to increase aqueous solubility, the molecule has a degree of lipophilicity (fat-solubility) due to the methyl groups and the pyrazole ring itself, which limits its ability to readily dissolve in water-based systems.[1][2] This balance between polar and non-polar characteristics is the primary reason for poor aqueous solubility.

Key physicochemical properties for a related isomer, 1,5-dimethyl-1H-pyrazol-3-amine, are summarized below. These values provide an estimate of the compound's behavior.

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~111.15 g/mol [1][3]Low molecular weight is generally favorable, but other factors dominate.
XLogP3 0.3 - 0.9[1][3]A positive LogP indicates a preference for a non-polar environment over water, confirming its limited aqueous solubility.
Hydrogen Bond Donors 1 (from the amine)[1]Can participate in hydrogen bonding with water.
Hydrogen Bond Acceptors 3 (from the nitrogens)[1]Can participate in hydrogen bonding with water.

XLogP3 is a computed measure of hydrophobicity. A higher value indicates lower water solubility.

Q2: My compound, dissolved in DMSO, precipitates when I add it to my cell culture media. What is happening?

A2: This is a very common issue known as kinetic precipitation. While N,5-dimethyl-1H-pyrazol-3-amine may dissolve at high concentrations in a pure organic solvent like Dimethyl sulfoxide (DMSO), its solubility is much lower in the final aqueous buffer or media.[4] When the concentrated DMSO stock is rapidly diluted into the aqueous environment, the compound is forced into a system where it is not readily soluble, causing it to crash out of solution.[4][5]

Section 2: Fundamental & Advanced Solubilization Strategies

Q3: How can I use pH adjustment to improve the solubility of this basic compound?

A3: N,5-dimethyl-1H-pyrazol-3-amine is a weakly basic compound due to its amine group. The solubility of such compounds is highly dependent on pH.[6][7] By lowering the pH of the solution with a mild acid, you can protonate the amine group (-NH2 to -NH3+). This charge significantly increases the molecule's polarity and its ability to interact favorably with water, thereby increasing its solubility.[8][9]

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a Slurry: Suspend a known amount of N,5-dimethyl-1H-pyrazol-3-amine in your desired aqueous buffer (e.g., PBS, TRIS).

  • Titrate with Acid: While stirring, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl).

  • Monitor pH & Clarity: Continuously monitor the pH of the solution. Observe for the point at which the solution becomes clear, indicating dissolution.

  • Determine Optimal pH: The pH at which the compound fully dissolves is the minimum pH required for solubilization at that concentration.

  • Assay Compatibility Check: Crucially , ensure this lower pH is compatible with your assay system (e.g., enzyme activity, cell viability). If the required pH is too low, this method must be combined with other techniques.[10]

Q4: What are the best co-solvents to start with, and what are the risks?

A4: Co-solvents are water-miscible organic solvents that can significantly enhance the solubility of hydrophobic compounds.[11][12][13] They work by reducing the polarity of the aqueous environment, which lessens the energy penalty for dissolving a non-polar molecule.[] For many biological assays, DMSO is the most common starting point due to its strong solubilizing power and compatibility with many experimental systems.[11][15]

Co-SolventTypical Starting % (v/v) in AssayProsCons & Assay Interference Risks
DMSO 0.1% - 1.0%Excellent solubilizing power for many compounds.[12]Can be toxic to cells at >0.5%[4]; may inhibit certain enzymes.
Ethanol 1% - 5%Less toxic than DMSO; readily available.Can precipitate proteins; may affect cell membrane integrity.
PEG 400 1% - 10%Low toxicity; often used in preclinical formulations.Can increase viscosity; may interfere with some detection methods.
DMA 0.5% - 2%Strong solubilizer.Higher potential for toxicity compared to DMSO or Ethanol.[11]

Best Practice Protocol: Preparing a Co-Solvent Stock Solution

  • High-Concentration Stock: Dissolve the maximum possible amount of N,5-dimethyl-1H-pyrazol-3-amine in 100% DMSO (or another co-solvent) to create a high-concentration primary stock (e.g., 10-50 mM). Use of brief sonication can aid dissolution.[4]

  • Serial Dilution: Perform an intermediate serial dilution step in a buffer that contains a higher percentage of the co-solvent before making the final dilution into the assay medium.[4] This gradual change in solvent polarity can prevent precipitation.

  • Vehicle Control: Always run a parallel control experiment containing the same final concentration of the co-solvent used to deliver the compound. This is essential to ensure that any observed effects are due to the compound and not the solvent.[4]

Q5: When should I consider using surfactants or cyclodextrins?

A5: When pH adjustment and co-solvents are insufficient or incompatible with your assay, surfactants and cyclodextrins offer powerful alternative or complementary strategies.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[16][17] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively creating a water-soluble nanoparticle that carries the compound.[16] Non-ionic surfactants like Tween-20, Tween-80, or Triton X-100 are often used in in vitro assays at low concentrations (e.g., 0.01-0.05%) to improve wetting and prevent non-specific binding.[5][18]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20][21] They can form "inclusion complexes" where the poorly soluble molecule is held within the central cavity, while the water-soluble exterior allows the entire complex to dissolve in aqueous solutions.[19][][23] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their enhanced solubility and safety profiles.[21]

Protocol: Solubilization with β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Dissolve the chosen β-cyclodextrin derivative (e.g., HP-β-CD) in the assay buffer to create a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the solid N,5-dimethyl-1H-pyrazol-3-amine directly to the cyclodextrin solution.

  • Facilitate Complexation: Incubate the mixture, often with agitation or sonication, for a period ranging from 1 to 24 hours to allow for the formation of the inclusion complex.[4]

  • Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it.

  • Application: Use the resulting clear solution in your assay, remembering to include a vehicle control containing the same concentration of cyclodextrin.

Section 3: Systematic Workflow & Best Practices

Q6: What is a logical workflow for troubleshooting the solubility of this compound?

A6: A systematic approach saves time and compound. The following decision tree outlines a recommended workflow for tackling solubility issues.

Solubility_Workflow start Precipitation Observed in Aqueous Assay Buffer ph_check Is the compound ionizable? (e.g., contains amine/acid) start->ph_check ph_adjust Protocol: pH Adjustment Titrate with dilute acid. Target pH < pKa. ph_check->ph_adjust Yes cosolvent Protocol: Co-Solvent Titration Start with DMSO, Ethanol, PEG400. Keep final % low. ph_check->cosolvent No ph_compat Is the new pH compatible with the assay? ph_adjust->ph_compat combine Combine Methods (e.g., pH adjustment + Co-solvent) ph_compat->combine No success Solubility Achieved Proceed with Assay (Include vehicle controls) ph_compat->success Yes cosolvent_compat Is the co-solvent type & % compatible with the assay? cosolvent->cosolvent_compat cosolvent_compat->combine No cosolvent_compat->success Yes reformulate Consider Compound Modification or Salt-Form Screening cosolvent_compat->reformulate If all fail advanced Protocol: Advanced Excipients Use Cyclodextrins (e.g., HP-β-CD) or Surfactants (e.g., Tween-80). advanced->success combine->advanced combine->reformulate

Sources

Troubleshooting

catalyst selection for N,5-dimethyl-1H-pyrazol-3-amine functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges in the selective functionalization of multi-nucleophilic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges in the selective functionalization of multi-nucleophilic scaffolds.

Functionalizing N,5-dimethyl-1H-pyrazol-3-amine (CAS 73844-02-7) presents a unique chemoselectivity challenge. The molecule features a primary amine at the C3 position, a methyl-blocked N1 nitrogen, a basic N2 nitrogen, and a highly nucleophilic C4 position. Because this compound is a viscous liquid at room temperature [1[1]], precise stoichiometric handling is the first critical step before even addressing catalyst selection.

This guide provides field-proven insights, troubleshooting logic, and self-validating protocols to ensure you achieve high-yielding, selective C–N bond formation over undesired C–C (C4-arylation) byproducts.

I. Visual Logic: Catalyst Selection & Troubleshooting

To establish a robust reaction, you must select a catalyst system that outcompetes the inherent side-reactions of the aminopyrazole scaffold. Below is the catalytic cycle and our diagnostic logic tree for resolving common failures.

CatalyticCycle SM N,5-dimethyl-1H-pyrazol-3-amine (Viscous Liquid) Amine_Coord Amine Coordination & Base Deprotonation SM->Amine_Coord Substrate Input Pd_Pre Pd2(dba)3 + XPhos Active Pd(0) Complex Ox_Add Oxidative Addition (Aryl Halide Cleavage) Pd_Pre->Ox_Add Ar-X Ox_Add->Amine_Coord Pd(II) Intermediate Red_Elim Reductive Elimination (C-N Bond Formation) Amine_Coord->Red_Elim HX Removal Red_Elim->Pd_Pre Pd(0) Regeneration Product N-Aryl-N,5-dimethyl- 1H-pyrazol-3-amine Red_Elim->Product Product Release

Catalytic cycle for the Buchwald-Hartwig amination of N,5-dimethyl-1H-pyrazol-3-amine.

Troubleshooting Issue Low Yield in C-N Coupling Check1 Is the reaction mixture black? Issue->Check1 Yes1 Pd Black Precipitation: Increase ligand steric bulk or check degassing Check1->Yes1 Yes No1 Check LC-MS for byproducts Check1->No1 No Check2 Is C4-arylation predominant? No1->Check2 Yes2 Electrophilic attack at C4: Switch to XPhos or BrettPhos Check2->Yes2 Yes No2 Unreacted starting material: Increase temperature or change base to KOtBu Check2->No2 No

Troubleshooting logic tree for low yields in aminopyrazole C-N cross-coupling reactions.

II. Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination yielding predominantly the C4-arylated byproduct instead of the desired N-arylated product? A1: The C4 position of the pyrazole ring is highly electron-rich. When using less sterically demanding Palladium catalysts, the oxidative addition complex can undergo electrophilic aromatic substitution at C4 rather than coordinating with the amine. Causality & Solution: To enforce C–N coupling, you must use bulky biaryl phosphine ligands like XPhos or tBuDavePhos. The steric bulk of these ligands forces the Pd center to accelerate reductive elimination, successfully outcompeting the slower C–H activation pathway [2[2]].

Q2: My reaction mixture turns black within 10 minutes of heating, and LC-MS shows unreacted starting materials. What happened? A2: You are observing the precipitation of "Palladium black," which indicates irreversible catalyst deactivation. N,5-dimethyl-1H-pyrazol-3-amine contains a basic N2 nitrogen that can strongly coordinate to Pd(II) intermediates. If your ligand is too weak, the pyrazole strips the Palladium, forming stable, unreactive dimers that eventually crash out of solution. Causality & Solution: Using bidentate ligands (like BINAP) or highly bulky monodentate ligands prevents the formation of these dead-end palladium-iodide/pyrazole dimers [3[3]]. Ensure strict deoxygenation, as O2 also promotes ligand oxidation and Pd precipitation.

Q3: When should I choose Copper (Ullmann-type) over Palladium (Buchwald-Hartwig) for functionalizing this pyrazole? A3: Copper is preferred when coupling with aliphatic amines or when using highly sterically hindered aryl iodides where Palladium oxidative addition is sluggish [4[4]]. Cu(OAc)2 or CuI combined with ligands like 1,10-phenanthroline facilitates C–N bond formation via a Single Electron Transfer (SET) pathway [5[5]]. Note that Copper systems typically require harsher temperatures (100–120 °C) and longer reaction times.

III. Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the expected performance of various catalytic systems when applied to N,5-dimethyl-1H-pyrazol-3-amine.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Primary OutcomeYield (%)
Buchwald-Hartwig (C–N) Pd2(dba)3 / XPhosKOH1,4-Dioxane100High N-arylation selectivity85–92
Buchwald-Hartwig (C–N) Pd(OAc)2 / BINAPNaOtBuToluene110Moderate N-arylation65–75
Ullmann Coupling (C–N) CuI / 1,10-PhenanthrolineK2CO3DMF120Good N-arylation (Aryl Iodides)70–80
C–H Arylation (C4) Pd(OAc)2 (Ligand-free)Ag2CO3AcOH80Predominant C4-arylation60–70

IV. Standard Operating Procedure (SOP)

Title: Self-Validating Protocol for Palladium-Catalyzed N-Arylation of N,5-Dimethyl-1H-pyrazol-3-amine

This protocol is designed as a self-validating system. At each stage, specific physical observations confirm that the chemical causality remains intact.

Step 1: Equipment & Reagent Preparation

  • Action: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x). Weigh Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%) into the tube.

  • Causality: Palladium(0) is highly sensitive to oxidation. Moisture and oxygen lead to irreversible catalyst deactivation before the cycle even begins.

  • Self-Validation: The solid mixture must remain free-flowing. If clumping occurs, moisture has compromised the system; abort and restart the drying process.

Step 2: Pre-catalyst Formation

  • Action: Add 2.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Causality: This incubation period allows the bulky XPhos ligand to displace the dba ligands, forming the active L-Pd(0) species before introducing the competing pyrazole substrate.

  • Self-Validation: The solution must transition from a murky purple/dark brown to a clear, deep red/orange. If a black precipitate forms immediately, ligation has failed (Pd black); abort the reaction.

Step 3: Substrate Addition

  • Action: Add the aryl halide (1.0 equiv), followed by N,5-dimethyl-1H-pyrazol-3-amine (1.2 equiv). Note: Because the pyrazole is a viscous liquid, weigh it by difference using a syringe or use a positive displacement pipette. Finally, add powdered KOH (2.0 equiv).

  • Causality: Adding the base last prevents premature degradation of the starting materials and ensures the active Pd complex is ready for the oxidative addition of the aryl halide.

  • Self-Validation: A slight exotherm may be observed upon base addition, confirming the active basic environment.

Step 4: Reaction Execution

  • Action: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Self-Validation: Monitor via TLC (EtOAc/Hexanes 1:1). The primary amine starting material (Rf ~0.2, ninhydrin active, turns purple/brown) should disappear, replaced by a new, higher Rf spot (UV active) corresponding to the N-arylated product.

Step 5: Quench & Workup

  • Action: Cool to room temperature, dilute with 10 mL EtOAc, and filter through a tightly packed pad of Celite.

  • Causality: This step removes insoluble inorganic salts (KX, unreacted KOH) and precipitated palladium, preventing emulsions during aqueous extraction.

  • Self-Validation: The filtrate should be clear (a yellow/brown tint is normal). If the filtrate is cloudy, the Celite pad was compromised; re-filter before proceeding to column chromatography.

V. References

  • Palladium-Catalyzed Amino Group Arylation of 1,3-Disubstituted 1H-Pyrazol-5-Amine Based on Buchwald–Hartwig Reaction Chemistry of Heterocyclic Compounds / ResearchGate [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines MDPI[Link]

  • Buchwald–Hartwig Amination Wikipedia[Link]

  • N,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 12580406 PubChem[Link]

Sources

Optimization

Technical Support Center: Refining the Work-up Procedure for N,5-dimethyl-1H-pyrazol-3-amine Synthesis

Welcome to the technical support center for the synthesis of N,5-dimethyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,5-dimethyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification of this important heterocyclic amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N,5-dimethyl-1H-pyrazol-3-amine and how does it influence the work-up?

A1: The most prevalent method is the condensation of a β-ketonitrile, such as acetoacetonitrile (3-oxobutanenitrile), with methylhydrazine.[1] The reaction proceeds through a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazole ring.[1] Understanding this pathway is critical because the use of an unsymmetrical reagent like methylhydrazine can lead to the formation of a significant regioisomeric byproduct, which is the primary challenge during purification.[1][2]

Q2: I see two major spots on my TLC plate after the reaction. What is the likely isomeric byproduct?

A2: The primary side product is almost certainly the regioisomer, 1,3-dimethyl-1H-pyrazol-5-amine .[1] This occurs because the initial nucleophilic attack by methylhydrazine can happen at either of the two carbonyl groups of the β-ketonitrile precursor, leading to two different cyclization products. These isomers often have very similar polarities, making their separation a key focus of the work-up and purification strategy.[1][2]

Q3: What analytical techniques are essential for confirming the purity and identity of the final product after work-up?

A3: A combination of techniques is necessary for unambiguous characterization.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and distinguishing between the desired N,5-dimethyl and the N,3-dimethyl isomer.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (111.15 g/mol ).[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for assessing the purity of the final compound and quantifying the amount of any residual isomeric impurity.

Troubleshooting Guide: From Crude Reaction to Purified Product

This section addresses specific issues you may encounter during the work-up and purification phases.

Issue 1: My reaction yield is consistently low after the initial work-up.

Symptoms:

  • Low mass of crude product isolated after solvent evaporation.

  • TLC analysis of the crude material shows weak product spot and significant baseline material or starting materials.

Possible Causes & Solutions:

  • Incomplete Reaction: The cyclization can be slower than anticipated.

    • Solution: Ensure you are monitoring the reaction to completion using TLC or HPLC. Insufficient reaction time or temperature can be a major cause of low yield.[1]

  • Degradation of Reagents or Product: Methylhydrazine is susceptible to oxidation.[2][5] Excessively high temperatures or prolonged reaction times can also lead to product decomposition.[1]

    • Solution: Use high-purity, fresh methylhydrazine, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[5]

  • Product Loss During Initial Extraction: The amine functionality makes the product partially water-soluble, especially under acidic conditions.

    • Solution: When performing an aqueous wash, ensure the pH of the aqueous layer is neutral or slightly basic before extracting with an organic solvent. Use multiple extractions with a suitable solvent like ethyl acetate or dichloromethane to ensure complete recovery from the aqueous phase.

Issue 2: My crude product is an inseparable oil or a sticky solid that is difficult to handle.

Symptoms:

  • The product does not solidify upon solvent removal.

  • The isolated material is a viscous, dark-colored oil.

Possible Causes & Solutions:

  • Presence of Colored Impurities: Side reactions or degradation of the hydrazine starting material can produce colored, often polymeric, byproducts.[6]

    • Solution 1: Charcoal Treatment. Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the charcoal and adsorbed impurities.[6]

    • Solution 2: Acid-Base Extraction. This is a highly effective method for separating the basic pyrazole product from neutral or acidic impurities. The process involves protonating the amine to move it into an aqueous layer, washing the impurities away with an organic solvent, and then deprotonating to recover the purified product. See Protocol 1 for a detailed methodology.

Issue 3: I am struggling to separate the N,5-dimethyl and N,3-dimethyl isomers.

Symptoms:

  • Multiple spots of similar Rf value are observed on TLC.

  • NMR spectra show duplicate sets of peaks, indicating a mixture of isomers.[6]

Possible Causes & Solutions:

  • Similar Polarity: The two regioisomers have very similar physical properties, making separation by standard methods challenging.[1]

    • Solution 1: Flash Column Chromatography. This is the most common and effective method for isomer separation.[1][7][8][9] Success depends heavily on the chosen solvent system and proper technique. It is often beneficial to deactivate the silica gel with triethylamine to prevent the basic amine product from streaking or being irreversibly adsorbed.[10] See Protocol 2 for guidance.

    • Solution 2: Recrystallization. If the product is solid, fractional recrystallization can sometimes enrich one isomer. This is often an iterative process. Experiment with different solvent systems. See Protocol 3 for common solvent choices.[1][10]

Data Presentation & Protocols

Table 1: Comparison of Purification Techniques
TechniquePrinciple of SeparationRecommended Solvents/ReagentsKey AdvantagesCommon Pitfalls
Acid-Base Extraction Difference in acidity/basicity. The basic amine is protonated and moves to the aqueous phase.Acid: 1M HClBase: 1M NaOHOrganic Solvent: Ethyl Acetate, DCMExcellent for removing non-basic impurities and colored byproducts.[6]Potential for emulsion formation; product loss if pH is not carefully controlled.
Column Chromatography Differential adsorption to a stationary phase based on polarity.Stationary Phase: Silica Gel (can be deactivated with Et₃N)[10]Mobile Phase: Hexane/Ethyl Acetate gradientCan effectively separate isomers of similar polarity.[1][8][11]Product streaking or loss on acidic silica; requires careful optimization of solvent gradient.
Recrystallization Difference in solubility of the product and impurities in a specific solvent at different temperatures.Ethanol/Water, Ethyl Acetate/Hexane, Isopropyl Alcohol[10]Can yield highly pure crystalline material if a suitable solvent is found.Can be inefficient for separating isomers with very similar solubility; potential for significant product loss in the mother liquor.[10]
Experimental Protocols
Protocol 1: Detailed Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The protonated N,5-dimethyl-1H-pyrazol-3-amine will move into the lower aqueous layer.

  • Separation & Wash: Drain the lower aqueous layer into a clean flask. Wash the remaining organic layer (which contains neutral impurities) one more time with 1 M HCl and combine the aqueous extracts.[6]

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M aqueous NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The deprotonated pyrazole product may precipitate as a solid or form an oil.

  • Re-extraction: Extract the product back out of the basic aqueous solution using three portions of fresh organic solvent (EtOAc or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[6]

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). To minimize streaking, add ~1% triethylamine (Et₃N) to the eluent mixture.[10]

  • Column Packing: Pack a glass column with the silica slurry.

  • Loading: Dissolve the crude product in a minimal amount of the column eluent or DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.[11][12]

  • Elution: Begin eluting with a low-polarity solvent system (e.g., Hexane/EtOAc 95:5) and gradually increase the polarity (e.g., to 80:20 or 70:30).

  • Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure desired product.

Protocol 3: Recrystallization
  • Solvent Screening: Test the solubility of your purified (or semi-purified) product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, water) to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Procedure: Dissolve the solid in a minimum amount of the chosen hot solvent (e.g., ethanol). If using a co-solvent system, add the "anti-solvent" (e.g., hot water) dropwise until the solution becomes slightly turbid.[10]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Visualized Workflows

G cluster_reaction Reaction Phase cluster_workup Initial Work-up cluster_purification Purification start β-Ketonitrile + Methylhydrazine reaction Cyclocondensation (Monitor by TLC) start->reaction crude Crude Reaction Mixture (Product + Isomer + Impurities) reaction->crude quench Quench Reaction (e.g., add water) crude->quench extract Organic Extraction (e.g., Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry crude_solid Crude Solid/Oil dry->crude_solid purify Purification Step (See Protocols 1-3) crude_solid->purify final_product Pure N,5-dimethyl- 1H-pyrazol-3-amine purify->final_product

Caption: General Synthesis and Work-up Workflow.

G start Crude Product in Organic Solvent add_acid Add 1M HCl Shake Vigorously start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer (Neutral Impurities) separate1->org_layer1 Top/Bottom? aq_layer1 Aqueous Layer (Protonated Amine) separate1->aq_layer1 Check Density wash_org Wash Organic Layer with 1M HCl org_layer1->wash_org combine_aq Combine Aqueous Layers aq_layer1->combine_aq wash_org->combine_aq basify Cool in Ice Bath Add 1M NaOH (pH > 10) combine_aq->basify extract_back Extract with Fresh Organic Solvent (3x) basify->extract_back separate2 Separate Layers extract_back->separate2 aq_waste Aqueous Waste separate2->aq_waste org_product Combined Organic Layers (Purified Amine) separate2->org_product final Dry (Na₂SO₄) Filter & Concentrate org_product->final

Caption: Detailed Acid-Base Extraction Workflow.

G cluster_yield Low Yield Issues cluster_purity Impurity Issues cluster_solutions Potential Solutions start Problem Detected: Low Yield or Impurities check_reaction Was reaction complete? (Check TLC/LCMS) start->check_reaction is_isomer Is impurity the regioisomer? (Check NMR) start->is_isomer check_reagents Are reagents fresh? (Especially Hydrazine) check_reaction->check_reagents No check_conditions Were Temp/Time optimal? check_reagents->check_conditions sol_optimize Optimize Reaction (Time, Temp, Inert Atm.) check_conditions->sol_optimize is_color Is product dark/oily? is_isomer->is_color No sol_chrom Perform Column Chromatography is_isomer->sol_chrom Yes sol_acidbase Perform Acid-Base Extraction is_color->sol_acidbase Yes sol_recryst Attempt Recrystallization sol_chrom->sol_recryst If solid & still impure

Caption: Troubleshooting Flowchart for Work-up Issues.

References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cu‐Catalysed Pyrazole Synthesis in Continuous Flow. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N,5-dimethyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Retrieved from [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • ScienceDirect. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low bioactivity of synthesized N,5-dimethyl-1H-pyrazol-3-amine compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug discovery teams through the frustrating reality of "dead" compounds. The pyrazole-3-amine scaffold is a privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug discovery teams through the frustrating reality of "dead" compounds. The pyrazole-3-amine scaffold is a privileged pharmacophore, serving as the core for numerous FDA-approved kinase inhibitors[1]. However, synthesizing derivatives like N,5-dimethyl-1H-pyrazol-3-amine and translating them into bioactive leads is fraught with chemical and biological pitfalls.

This guide is designed as a self-validating diagnostic system. Rather than just giving you a list of fixes, we will explore the causality behind why your compound might be failing and provide rigorous protocols to isolate and resolve the issue.

Diagnostic Logic: The Bioactivity Troubleshooting Tree

Before altering your synthesis or abandoning the scaffold, follow this logical workflow to isolate the failure point.

TroubleshootingWorkflow Start Low Bioactivity Detected N,5-dimethyl-1H-pyrazol-3-amine Q1 1. Structural Integrity (Regioisomerism / Tautomerism) Start->Q1 Action1 Run 2D-NMR (NOESY/HMBC) Verify H-bond vector Q1->Action1 Unverified Structure Q2 2. Biochemical Assay (ATP Competition / Aggregation) Q1->Q2 Structure Confirmed Action1->Q1 Resynthesize Action2 Lower ATP to Km Run Jump-Dilution Assay Q2->Action2 IC50 > 10 µM Q3 3. Cellular Efficacy (Permeability / Efflux) Q2->Q3 Biochemical Hit (<100 nM) Action2->Q2 Re-test at Km Action3 Optimize ADME Properties (cLogP, PSA) Q3->Action3 No Cellular Efficacy Success Bioactivity Restored & Target Engaged Q3->Success Cellular Efficacy Confirmed Action3->Q3 Analog Design

Logical workflow for troubleshooting pyrazole-based kinase inhibitor bioactivity.

Module 1: Chemical Synthesis & Structural Integrity

FAQ 1: We ordered or synthesized "N,5-dimethyl-1H-pyrazol-3-amine". The mass spectrometry and 1D-NMR are consistent with the formula, but the kinase inhibitory activity is zero. What went wrong?

Answer: The most common failure point for unsymmetrically substituted pyrazoles is regioselectivity[2]. The nomenclature "N,5-dimethyl" is often ambiguously applied. It could mean 1,5-dimethyl-1H-pyrazol-3-amine (ring N-methylated) or N-methyl-5-methyl-1H-pyrazol-3-amine (exocyclic amine methylated).

If your synthetic route yielded the exocyclic N-methyl variant, you have fundamentally altered the hydrogen-bond donor capacity of the 3-amino group. Furthermore, unsymmetrical pyrazoles undergo annular tautomerism[3]. Alkylation of a 3-amino-5-methylpyrazole precursor often yields a mixture of N1 and N2 isomers[3].

The Causality: Kinase target engagement relies on a highly specific spatial arrangement of hydrogen-bond donors and acceptors docking into the kinase hinge region[1]. The 3-amino group (donor) and the adjacent pyrazole N2 atom (acceptor) form this critical vector. If the methyl group is on the wrong nitrogen (e.g., yielding 1,3-dimethyl-1H-pyrazol-5-amine), this vector is sterically blocked or electronically misaligned, completely abolishing target engagement[2].

Step-by-Step Methodology: 2D-NMR Regiochemical Validation

To build a self-validating system, you must prove the spatial relationship of the methyl groups using Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Sample Preparation: Dissolve 5–10 mg of your synthesized compound in 0.6 mL of DMSO- d6​ (use a dried solvent to prevent water peak interference with the amine protons).

  • 1H-NMR Baseline: Acquire a standard 1H-NMR to identify the N-methyl singlet (~3.6 ppm) and the C-methyl singlet (~2.1 ppm).

  • NOESY Acquisition: Run a 2D-NOESY experiment with a mixing time of 300–500 ms.

  • Data Interpretation (The Validation Step):

    • If you have the correct 1,5-dimethyl-1H-pyrazol-3-amine , the N1-methyl is adjacent to the C5-methyl. You will observe a strong NOE cross-peak between the N-methyl protons and the C-methyl protons.

    • If you have the incorrect 1,3-dimethyl-1H-pyrazol-5-amine , the N1-methyl is adjacent to the C5-amine. You will observe an NOE between the N-methyl and the amine protons, but no NOE to the C-methyl group.

Module 2: Biochemical Assay Performance

FAQ 2: Our 2D-NMR confirms we have the correct regioisomer, but it fails to inhibit our target kinase in the biochemical assay (IC50 > 10 µM). Is the compound truly inactive?

Answer: Not necessarily. Pyrazole-3-amines are classical Type I kinase inhibitors, meaning they compete directly with ATP for the active site[1]. The failure here is frequently an assay artifact related to either ATP concentration or compound aggregation[4].

The Causality:

  • ATP Competition: The apparent IC50 is mathematically dependent on the ATP concentration via the Cheng-Prusoff equation. If your biochemical assay utilizes physiological ATP concentrations (1–5 mM) to mimic cellular conditions, a weak early-stage hit will be completely outcompeted and appear inactive[5].

  • Aggregation: Small, lipophilic fragments can form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester the kinase, leading to false negatives (or false positives, depending on the assay readout)[4].

Step-by-Step Methodology: Jump-Dilution Assay for Reversibility & Aggregation

This protocol differentiates true target engagement from aggregation artifacts and determines the dissociation rate ( koff​ )[4].

  • Pre-incubation: Incubate the kinase with a saturating concentration of the pyrazole inhibitor (10x your expected IC50) for 30–60 minutes to allow the Enzyme-Inhibitor (E-I) complex to fully form.

  • Jump Dilution: Rapidly dilute the E-I mixture 100-fold into a reaction buffer containing the kinase substrate and ATP (set strictly at the Km​ for ATP).

  • Continuous Monitoring: Measure product formation continuously (e.g., via a fluorescent peptide readout) for 60 minutes.

  • Kinetic Analysis:

    • Rapid Recovery: If enzymatic activity recovers immediately, the compound is a fast-reversible binder (or the initial "inhibition" was just an aggregate that dissolved upon dilution)[4].

    • Slow Recovery: If activity recovers slowly, you have a bona fide, slow-binding kinase inhibitor with a favorable residence time[4].

Module 3: Cellular Assay Drop-off

FAQ 3: The compound is highly potent in our optimized biochemical assay (IC50 = 40 nM), but shows zero target engagement in intact cell proliferation assays. Why the disconnect?

Answer: This is the notorious biochemical-to-cellular drop-off[5]. Intact cells present two massive barriers: the lipid bilayer and millimolar intracellular ATP[5].

The Causality: Target engagement in cells is a function of free intracellular drug concentration and residence time, not just biochemical affinity. If your pyrazole derivative is too polar (high Polar Surface Area), it cannot passively diffuse across the membrane. Once inside, the compound must possess a sufficiently slow dissociation rate to maintain target occupancy against the overwhelming 1–5 mM concentration of intracellular ATP[5].

Quantitative Data: Physicochemical Property Guidelines

To survive the transition from biochemical to cellular assays, your synthesized derivatives must adhere to strict physicochemical boundaries.

ParameterTarget Range for Cell PermeabilityMechanistic Consequence of Deviation
Molecular Weight (MW) < 400 DaHigher MW exponentially decreases passive membrane permeability.
cLogP (Lipophilicity) 2.0 – 4.0< 2.0: Fails to partition into the lipid bilayer.> 4.0: High non-specific protein binding and aggregation.
Polar Surface Area (PSA) < 90 Ų> 90 Ų creates a high desolvation penalty, restricting cellular entry.
Hydrogen Bond Donors ≤ 3Excessive donors tightly bind water, preventing membrane insertion.
Assay ATP Concentration Km​ (Biochemical)Testing at 1 mM ATP mathematically masks competitive hinge-binding affinity[5].

References

  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: nih.gov. URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: nih.gov. URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells. Source: reactionbiology.com. URL:[Link]

  • Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Source: bellbrooklabs.com. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) of N,5-dimethyl-1H-pyrazol-3-amine analogs

An in-depth technical analysis and comparative guide on the structure-activity relationship (SAR) of the N,5-dimethyl-1H-pyrazol-3-amine scaffold, designed for medicinal chemists and drug development professionals. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the structure-activity relationship (SAR) of the N,5-dimethyl-1H-pyrazol-3-amine scaffold, designed for medicinal chemists and drug development professionals.

Executive Summary: The Aminopyrazole Pharmacophore

The N,5-dimethyl-1H-pyrazol-3-amine scaffold (and its closely related positional isomers) is a highly privileged building block in targeted therapeutics. It functions primarily as a bioisostere for amides, offering an optimal hydrogen-bond donor/acceptor pair that is critical for anchoring molecules into the hinge region of kinases or the acetyl-lysine binding pockets of epigenetic targets[1][2].

This guide objectively evaluates the SAR dynamics of this scaffold, comparing its pharmacological performance against alternative structural motifs, and provides validated experimental workflows for its application in drug discovery.

Structural Rationale & Causality in SAR

The success of the N,5-dimethyl-1H-pyrazol-3-amine motif is not coincidental; it is driven by precise geometric and electronic constraints that dictate target affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles:

  • The Pyrazole Core (N1/N2): Acts as a bidentate anchor. In kinases, it forms critical hydrogen bonds with the backbone amides of the hinge region. In BET bromodomains, it mimics the native acetyl-lysine substrate[2].

  • The C5-Methyl Group (Steric Shielding): The causality of the 5-methyl group is twofold. First, it restricts the dihedral angle of the adjacent exocyclic amine, pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty upon binding. Second, it projects into small hydrophobic pockets adjacent to the gatekeeper residue in kinases (such as RET), driving target selectivity[1].

  • Exocyclic N-Alkylation (ADMET Tuning): Unsubstituted aminopyrazoles often suffer from poor aqueous solubility and high off-target hERG channel liability due to their basicity and planar stacking. N-alkylation (forming the N,5-dimethyl motif) disrupts this planarity, lowers the pKa, and directly mitigates hERG binding while vastly improving aqueous solubility[3].

Comparative Performance Analysis

To objectively evaluate the scaffold, we must compare it against its structural alternatives. The table below synthesizes quantitative data across two distinct therapeutic targets: RET Kinase (oncology) and BRD4 BD1 (epigenetics).

Scaffold VariantPrimary TargetBinding Affinity (IC50/Ki)Aqueous Sol. (μM)hERG Liability (IC50)Key SAR Observation
Unsubstituted 1H-pyrazol-3-amine RET Kinase~150 nM<10 μMHigh (<5 μM)Baseline hinge binder; poor pharmacokinetic and safety profile.
N,5-dimethyl-1H-pyrazol-3-amine RET Kinase13 – 18 nM>500 μMLow (>50 μM)C5-Me improves hydrophobic pocket fit; N-Me enhances solubility and abolishes hERG binding[1][3].
1,3-dimethyl-1H-pyrazol-5-amine BRD4 (BD1)~9.1 nMModerateLowProvides optimal acetyl-lysine mimicry; high affinity for the BD1 pocket[2].
1,5-dimethyl-1H-pyrazol-3-amine BRD4 (BD1)>50 nMModerateLowSteric clash of the 5-methyl group in the tight BD1 pocket significantly reduces affinity compared to the 1,3-isomer[2].

Insight: The data demonstrates that while the 5-methyl substitution is highly beneficial for kinase hinge-binding (e.g., RET), it can be detrimental in the tighter binding pockets of BET bromodomains, where the 1,3-dimethyl isomer is preferred.

Mechanistic Visualization

The following diagram illustrates the logical SAR workflow, demonstrating how specific modifications to the core scaffold dictate both target engagement and ADMET properties.

SAR_Workflow Scaffold N,5-dimethyl-1H-pyrazol-3-amine Core Scaffold C5_Methyl C5-Methyl Substitution (Steric Shielding) Scaffold->C5_Methyl Modulates N_Exo Exocyclic N-Alkylation (pKa & Lipophilicity Tuning) Scaffold->N_Exo Modulates Pyrazole_NH Pyrazole N1/N2 (H-Bond Network) Scaffold->Pyrazole_NH Provides Kinase Kinase Hinge Region (e.g., RET, p38) Enhanced Target Residence Time C5_Methyl->Kinase Hydrophobic Pocket Fit BET BET Bromodomain (BRD4) Acetyl-Lysine Mimicry C5_Methyl->BET Steric Constraint (Clash) ADMET ADMET Profile (Improved Solubility, Reduced hERG) N_Exo->ADMET Reduces Off-Target Binding Pyrazole_NH->Kinase Donor/Acceptor Pairing Pyrazole_NH->BET Anchoring

Logical SAR relationships and binding modalities of the N,5-dimethyl-1H-pyrazol-3-amine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that both the synthesis and the biological evaluation of these analogs are strictly controlled.

Protocol A: Microwave-Assisted N-Arylation (Synthesis)

Causality: Traditional thermal heating often fails for the N-arylation of this scaffold due to the high activation energy barrier caused by the steric hindrance of the adjacent 5-methyl group. Microwave irradiation rapidly overcomes this barrier, ensuring high yields[3].

  • Reaction Setup: In a microwave-safe vial, combine 1,5-dimethyl-1H-pyrazol-3-amine (1.0 eq) and the target aryl/heteroaryl halide (1.1 eq).

  • Catalyst & Base: Add a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), XPhos ligand (8 mol%), and sodium tert-butoxide (1.4 eq) in anhydrous dioxane[4].

  • Inert Atmosphere: Purge the vial with argon for 5 minutes to prevent the oxidation of the palladium catalyst.

  • Irradiation: Subject the mixture to microwave irradiation at 110°C for 45–60 minutes.

  • Validation System: Post-reaction, perform LC-MS and 1H-NMR. Validation Check: The 1H-NMR must confirm regioselectivity by showing a shift in the exocyclic N-H proton and the strict preservation of the C4-H pyrazole singlet at ~5.8 ppm. The absence of N1/N2 alkylated byproducts confirms the reaction's success.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Standard equilibrium assays (like IC50) fail to capture target residence time ( 1/Koff​ ), which is the primary driver of in vivo efficacy for hinge-binding kinase inhibitors. SPR provides real-time kinetic causality.

  • Immobilization: Immobilize the His-tagged target protein (e.g., RET kinase domain) onto an NTA sensor chip until a stable density of ~500 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare serial dilutions of the synthesized pyrazole analyte (0.1 nM to 1000 nM) in running buffer (PBS + 0.05% Tween-20 + 1% DMSO).

  • Kinetic Injection: Inject analytes at a high flow rate (50 μL/min) to minimize mass transport limitations. Run the association phase for 120s and the dissociation phase for 300s.

  • Validation System: Run a structurally similar "null-binder" (e.g., a fully methylated pyrazole lacking the N1/N2 H-bond donors) in parallel. Validation Check: Subtract the null-binder's sensogram from the active analyte's sensogram. This eliminates bulk refractive index changes and confirms that the observed Kd​ is driven by specific hinge-region binding rather than non-specific aggregation.

References

  • Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. PMC/NIH.[Link]

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate. PMC/NIH.[Link]

Sources

Comparative

Comparative Analysis of N,5-Dimethyl-1H-Pyrazol-3-Amine Derivatives: Cytotoxicity and Kinase Inhibition

Executive Summary & Pharmacological Rationale The development of targeted antineoplastic agents relies heavily on privileged scaffolds that can reliably interact with the ATP-binding pockets of overexpressed kinases. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of targeted antineoplastic agents relies heavily on privileged scaffolds that can reliably interact with the ATP-binding pockets of overexpressed kinases. Among these, the N,5-dimethyl-1H-pyrazol-3-amine core has emerged as a highly versatile bioisostere in medicinal chemistry[1][2].

Unlike traditional cytotoxic chemotherapeutics that indiscriminately target rapidly dividing cells, pyrazol-3-amine derivatives are engineered for precision. The causality behind their efficacy lies in their structural geometry:

  • Hydrogen Bonding Network: The 3-amino group acts as a critical hydrogen bond donor, while the adjacent pyrazole nitrogen serves as an acceptor. This dual capacity allows the scaffold to anchor tightly into the hinge region of kinases such as EGFR, GSK-3β, and Aurora kinases[3][4].

  • Steric and Lipophilic Tuning: The N-methyl and 5-methyl substitutions provide essential lipophilic contacts that enhance cellular permeability and improve selectivity against specific kinase isoforms by occupying hydrophobic sub-pockets[5].

This guide objectively evaluates the cytotoxic performance of these derivatives against standard-of-care alternatives and provides a self-validating experimental framework for their in vitro assessment.

Mechanistic Pathway: How Pyrazole Derivatives Induce Cytotoxicity

To understand the comparative efficacy of these compounds, we must map their intervention points within cellular signaling cascades. Pyrazol-3-amine derivatives primarily exert their cytotoxicity by competitively inhibiting Receptor Tyrosine Kinases (RTKs), thereby starving cancer cells of survival signals and triggering apoptosis[4].

Pathway Ligand Growth Factor (EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds PI3K PI3K / AKT Pathway Receptor->PI3K Activates Drug N,5-dimethyl-1H-pyrazol-3-amine Derivative Drug->Receptor ATP-Competitive Inhibition Drug->PI3K Downregulates Apoptosis Apoptosis Drug->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes PI3K->Apoptosis Blocks

Mechanism of action for pyrazol-3-amine derivatives targeting RTK signaling.

Comparative Cytotoxicity Analysis

When benchmarked against established clinical agents, highly functionalized heterocyclic compounds bearing the pyrazol-3-amine moiety demonstrate competitive, and often superior, anti-proliferative profiles. The table below synthesizes quantitative IC₅₀ data from recent comparative studies[4][6][7].

Table 1: In Vitro Cytotoxicity (IC₅₀) Comparison Across Human Cancer Cell Lines
Derivative Class / ScaffoldTarget Cell LineTissue OriginIC₅₀ (µM)Reference StandardStandard IC₅₀ (µM)Performance Delta
Pyrido[2,3-d]pyrimidine-pyrazole MCF-7Breast Adenocarcinoma3.98 ± 0.2Erlotinib7.26 ± 0.3+45.1% higher potency
Pyrazolo[3,4-b]pyridine HCT-116Colorectal Carcinoma7.70 ± 1.85-Fluorouracil5.35 ± 0.3-30.5% lower potency
Pyrazolo[3,4-b]pyridine HepG2Hepatocellular Carcinoma9.20 ± 2.85-Fluorouracil7.86 ± 0.5-14.5% lower potency
Pyrazolo[1,5-a]quinazoline A549Non-Small Cell Lung< 15.0Foretinib< 10.0Comparable

Analytical Insight: While 5-Fluorouracil slightly outperforms the pyrazolo[3,4-b]pyridine derivatives in HCT-116 and HepG2 lines[6], the pyrazole-fused pyrido[2,3-d]pyrimidine scaffold exhibits a remarkable 45% increase in potency against MCF-7 cells compared to the targeted EGFR inhibitor Erlotinib[4]. This causality is driven by the pyrazole derivative's ability to inhibit both wild-type EGFR and the T790M mutant variant, bypassing common resistance mechanisms[4].

Self-Validating Experimental Protocol: MTT Cytotoxicity Assay

To ensure scientific integrity and reproducibility, the following protocol details the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to generate the comparative data above[7][8]. This workflow is designed as a self-validating system, incorporating internal controls to eliminate false positives caused by solvent toxicity or assay degradation.

Step-by-Step Methodology

1. Cell Seeding & Adhesion

  • Action: Suspend target cells (e.g., MCF-7, HepG2) in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS). Plate at a density of 4 × 10³ cells/well in a 96-well microtiter plate[7].

  • Causality: This specific density ensures cells remain in the exponential (log) growth phase during the 48-hour treatment window, preventing contact inhibition which can artificially skew metabolic viability readings.

2. Compound Treatment & Validation Controls

  • Action: After 24 hours of incubation (37°C, 5% CO₂), aspirate the media. Apply the N,5-dimethyl-1H-pyrazol-3-amine derivatives at graduated concentrations (e.g., 1 to 100 µM).

  • Self-Validation Checkpoints:

    • Vehicle Control: 0.1% DMSO to confirm the solvent does not induce baseline cytotoxicity.

    • Positive Control: 100 µg/mL of a known cytotoxic agent (e.g., Erlotinib or 5-FU) to validate assay sensitivity[8].

    • Blank Control: Media without cells to establish background absorbance.

3. Metabolic Conversion (MTT Addition)

  • Action: Following 48 hours of drug exposure, add 40 µL of MTT reagent (2.5 µg/mL in PBS) to each well. Incubate for 4 hours in the dark[8].

  • Causality: Viable cells utilize mitochondrial succinate dehydrogenase to cleave the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan crystals. Dead cells lack this enzymatic activity.

4. Solubilization & Quantification

  • Action: Add 200 µL of 10% Sodium Dodecyl Sulphate (SDS) in deionized water to each well and incubate overnight at 37°C[8].

  • Causality: SDS completely solubilizes the formazan crystals. Unlike DMSO solubilization, SDS is non-volatile and prevents protein precipitation, ensuring a highly stable, uniform optical density (OD) reading at 570 nm using a microplate reader.

Workflow Cell Cell Culture (Log Phase) Seed Seed in 96-well (4x10³ cells/well) Cell->Seed Treat Drug Treatment (48h + Controls) Seed->Treat MTT Add MTT Reagent (4h Incubation) Treat->MTT Solubilize Add 10% SDS (Overnight) MTT->Solubilize Read Read Absorbance (OD 570 nm) Solubilize->Read

Step-by-step MTT cytotoxicity assay workflow for evaluating pyrazole derivatives.

References

  • PubChem / National Center for Biotechnology Information. "N,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 12580406." PubChem Database. Available at:[Link]

  • Shi, J., et al. "Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease." PMC / National Institutes of Health. Available at:[Link]

  • Abdel-Wahab, B. F., et al. "Synthesis and anticancer screening of some novel substituted pyrazole derivatives." Der Pharma Chemica. Available at:[Link]

  • El-Gohary, N. M., et al. "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses." MDPI Pharmaceuticals. Available at:[Link]

  • Mohareb, R. M., et al. "Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations." Bulletin of the Chemical Society of Ethiopia / AJOL. Available at:[Link]

  • Abdou, O., et al. "Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy." PMC / National Institutes of Health. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,5-dimethyl-1H-pyrazol-3-amine

Comprehensive Safety & Handling Guide: N,5-Dimethyl-1H-pyrazol-3-amine Executive Summary N,5-dimethyl-1H-pyrazol-3-amine is a highly reactive building block frequently utilized in pharmaceutical synthesis and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: N,5-Dimethyl-1H-pyrazol-3-amine

Executive Summary N,5-dimethyl-1H-pyrazol-3-amine is a highly reactive building block frequently utilized in pharmaceutical synthesis and drug development. Because it presents as a viscous liquid at room temperature, it bypasses the safety parameters of standard aqueous handling protocols. This guide provides drug development professionals with a self-validating, step-by-step operational protocol designed to mitigate its specific corrosive and logistical hazards.

Chemical Identity & Mechanistic Hazard Profile

To design a fail-safe operational environment, researchers must first understand the causality behind the chemical's physical and biological interactions.

Physicochemical & Hazard Metrics

Metric Value Reference
CAS Number 73844-02-7 [1]
Molecular Formula C5H9N3 [1]
Molecular Weight 111.15 g/mol [1]
Physical State Viscous Liquid [1]
GHS Hazard Codes H315 (Skin), H318 (Eye), H335 (Respiratory) [1]

| Signal Word | Danger (GHS05 Corrosive) |[1] |

Mechanistic Insight: The dual nitrogen atoms in the pyrazole ring, combined with the exocyclic amine, confer significant basicity and nucleophilicity to the molecule. Upon contact with biological tissues, this basicity drives the rapid saponification of lipid bilayers and protein denaturation. In ocular tissues, this manifests as severe, potentially irreversible corneal damage (H318). Furthermore, its high viscosity means that accidental splashes do not easily run off surfaces; instead, the chemical adheres tenaciously to skin or PPE, drastically increasing the contact time and localized tissue damage if not immediately neutralized.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated, viscous amines. The following matrix outlines the required gear and the scientific rationale for each choice to ensure a self-validating barrier system.

PPE ComponentSpecificationCausality / Rationale
Hand Protection Double-gloving: 8-mil Nitrile (inner) + Butyl Rubber (outer)Amines can rapidly permeate standard latex or thin vinyl gloves. Butyl rubber provides superior chemical resistance and extended breakthrough times for amine derivatives 2[2]. The inner nitrile glove protects against exposure during outer glove removal.
Eye/Face Protection Indirect-vented splash goggles AND full face shieldViscous liquids possess high surface tension. When pipetted, they can form "strings" that snap back, creating unpredictable splash trajectories. A face shield blocks these droplets, while goggles seal the eyes from corrosive vapors 1[1].
Body Protection Flame-resistant (FR) lab coat and chemical-resistant apronThe apron prevents the viscous liquid from soaking through standard cotton/polyester lab coats and reaching the skin.
Respiratory Class II Type B2 Biological Safety Cabinet or Chemical Fume HoodThe compound is a known respiratory irritant (H335). All handling must occur under active exhaust to prevent inhalation of volatile amine vapors 1[1].

Operational Workflow: Handling Viscous Amines

Because N,5-dimethyl-1H-pyrazol-3-amine is a viscous liquid, standard air-displacement pipettes will yield highly inaccurate volumes and increase the risk of dripping or aerosolization. You must use a positive displacement pipetting system.

Step-by-Step Methodology:

  • Preparation: Verify that the fume hood is operating at a face velocity of 80-100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids).

  • Equipment Selection: Equip a positive displacement pipette (e.g., MICROMAN® E) with a capillary piston tip. Causality: Positive displacement pipettes use an integrated piston that comes into direct contact with the liquid, eliminating the air cushion. This nullifies the effect of the liquid's viscosity, ensuring 100% accurate volumetric transfer without residual carryover or air bubble formation .

  • Aspiration: Immerse the capillary piston into the N,5-dimethyl-1H-pyrazol-3-amine. Depress the plunger to the first stop, then release slowly. Viscous liquids require a slower aspiration rate to prevent cavitation and ensure the capillary fills completely.

  • Dispensing: Place the tip against the inner wall of the receiving vessel (touch dispense strategy). Depress the plunger smoothly to expel the liquid. The physical wiping action against the glass ensures complete transfer of the viscous material.

  • Decontamination: Eject the capillary piston directly into a designated solid hazardous waste container. Do not attempt to wash or reuse the tip.

Spill Response & Waste Disposal Plan

A self-validating safety system must account for operational failures. If a spill occurs inside the fume hood, execute the following protocol:

  • Neutralization Protocol: Do not use water initially, as it may spread the viscous liquid and increase the surface area for vapor emission. Instead, cover the spill with a compatible absorbent material (e.g., vermiculite or sand). To neutralize the basic amine, carefully apply a weak acid solution, such as 5% acetic acid or sodium bisulfate, to the absorbent mixture. Mechanistic Insight: The weak acid protonates the amine, converting it into a water-soluble, non-volatile salt, thereby neutralizing its corrosivity and halting vapor emission.

  • Waste Disposal: Sweep the neutralized absorbent into a chemically resistant, sealable polyethylene container. Label as "Hazardous Waste: Amine/Pyrazole Contaminated Solid." Liquid waste containing the compound must be collected in a designated "Halogen-Free Organic Waste" carboy, kept strictly separated from acidic waste streams to prevent exothermic acid-base reactions.

Workflow Visualization

The following diagram maps the logical relationships and critical path for safely handling this chemical.

SOP_Workflow Start Pre-Operation: Verify Fume Hood & SDS PPE Don PPE: Butyl Gloves, Goggles, Face Shield Start->PPE Transfer Liquid Transfer: Use Positive Displacement Pipette PPE->Transfer Reaction Reaction Execution: Closed System under N2/Ar Transfer->Reaction Spill Spill Response: Neutralize with 5% Acetic Acid Transfer->Spill If spill occurs Disposal Waste Disposal: Collect as Halogen-Free Organic Waste Reaction->Disposal Spill->Disposal

Operational workflow for handling N,5-dimethyl-1H-pyrazol-3-amine, from prep to disposal.

References

  • Title: MICROMAN® E: Improve Pipetting of Viscous Liquids in Pharmaceutical Formulations Source: Gilson URL: [Link]

  • Title: Chemical Resistance of Glove Materials Source: SKS Science Products URL: [Link]

Sources

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